6-O-Propynyl-2'-deoxyguanosine
Description
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Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(2-amino-6-prop-2-ynoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-12-10-11(16-13(14)17-12)18(6-15-10)9-4-7(20)8(5-19)22-9/h1,6-9,19-20H,3-5H2,(H2,14,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
XUNGDRIVNXQGHG-DJLDLDEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
6-O-Propynyl-2'-deoxyguanosine chemical structure
An In-Depth Technical Guide to 6-O-Propynyl-2'-deoxyguanosine For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a modified nucleoside analog of deoxyguanosine, a fundamental component of DNA. It is distinguished by the presence of a propynyl (B12738560) group attached to the oxygen at the 6th position of the guanine (B1146940) base. This terminal alkyne functional group makes it a valuable tool in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and applications in biomedical research and drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally composed of a guanine base modified with a propynyl ether linkage, attached to a 2'-deoxyribose sugar moiety. This modification introduces an alkyne group that can be used for covalent ligation with azide-containing molecules.[1]
Caption: Chemical Structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. This data is essential for experimental design, including solution preparation and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 1640051-47-3 | [3] |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [3][4] |
| Molecular Weight | 305.29 g/mol | [3][4] |
| Exact Mass | 305.11 g/mol | [3][4] |
| Purity | ≥ 98% (HPLC) | [3][4] |
| Appearance | White to off-white solid; Colourless and transparent film | [3][4] |
| Solubility | Soluble in DMSO and Methanol | [3][4] |
Storage and Stability
Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for up to 24 months.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month.[1] Short-term exposure to ambient temperature (up to one week) is possible without significant degradation.[4]
Quantitative Analytical Data
NMR Data of Related Compounds
The following tables provide ¹H-¹³C HSQC NMR data for the parent nucleoside, 2'-deoxyguanosine (B1662781), and ¹³C NMR data for 6-O-propyl-2'-deoxyguanosine. These spectra can be used for comparative analysis to confirm the successful synthesis and purity of the propynyl-modified analog.
Table 2.1.1: ¹H-¹³C HSQC NMR Data for 2'-deoxyguanosine (Solvent: D₂O, Frequency: 600 MHz)[5]
| Shift (ppm) F2: ¹H | Shift (ppm) F1: ¹³C |
| 4.12 | 89.94 |
| 3.82 | 64.48 |
| 4.62 | 73.86 |
| 2.51 | 41.32 |
| 6.28 | 86.64 |
| 7.99 | 140.41 |
| 3.76 | 64.48 |
| 2.78 | 41.39 |
Table 2.1.2: ¹³C NMR Data for 6-O-Propyl-2'-deoxyguanosine (Solvent: DMSO)[6]
| Property | Value |
| SpectraBase ID | L3PBaM3rYnc |
| Molecular Formula | C₁₃H₁₉N₅O₄ |
| Molecular Weight | 309.325 g/mol |
| Literature Reference | REC.TR.CH.P.-B.,111,227(1992) |
Note: Full spectral data for 6-O-Propyl-2'-deoxyguanosine requires a registered account on SpectraBase.[6]
Experimental Protocols
Synthesis
A specific, detailed, step-by-step synthesis protocol for this compound is not available in the cited public literature. However, the synthesis of analogous 6-alkynylated purine (B94841) nucleosides often involves the modification of a precursor like 2'-deoxyguanosine. General synthetic strategies may include the conversion of 2'-deoxyguanosine to a 6-chloro or other 6-leaving group intermediate, followed by a substitution reaction (e.g., Williamson ether synthesis) with propargyl alcohol or a related propargyl halide under basic conditions.
Preparation of Solutions for In Vivo Use
The following protocols are provided for the preparation of this compound solutions for research applications. Heating and/or sonication may be required to achieve complete dissolution.[1]
Table 3.2.1: Solvent Formulations for In Vivo Studies [1]
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.19 mM) | Requires sonication; yields a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.19 mM) | Requires sonication; yields a clear solution. |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.19 mM) | Requires sonication; yields a clear solution. |
Example Preparation (Protocol 1): [1] To prepare 1 mL of a 2.5 mg/mL working solution:
-
Start with a 25.0 mg/mL stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Caution: If the planned continuous dosing period exceeds half a month, these protocols should be used with care.[1]
General Protocol for Click Chemistry Labeling
As a click chemistry reagent, this compound is used to label nascent DNA or other biological targets. The general workflow involves two main steps: metabolic incorporation and fluorescent detection via CuAAC.
-
Metabolic Incorporation: The alkyne-modified nucleoside is introduced to cells or an in vitro system. If it is a substrate for relevant enzymes (e.g., DNA polymerases), it will be incorporated into newly synthesized biomolecules.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow entry of the detection reagents.
-
Click Reaction: The incorporated alkyne is detected by adding an azide-functionalized reporter molecule (e.g., a fluorescent dye) in the presence of a copper(I) catalyst. The catalyst facilitates the highly specific and efficient cycloaddition reaction, covalently linking the reporter to the target molecule.[2][7]
-
Imaging and Analysis: The labeled molecules are visualized using fluorescence microscopy or quantified via flow cytometry.
Applications in Research and Drug Development
The primary utility of this compound stems from its role as a bioorthogonal chemical reporter.[1][4]
Visualizing HIV-1 Replication
One of the key applications of this compound is in the study of viral replication. Research has utilized this compound to design reverse transcriptase-specific nucleosides. This allows for the visualization of the early steps of HIV-1 replication through click labeling, providing insights into the viral life cycle and potential targets for antiretroviral therapies.[3][4]
Fluorescence Imaging Strategies
The propargyl group enables its use as a tool for advanced fluorescence imaging.[4] By incorporating the nucleoside into DNA and subsequently "clicking" a fluorescent probe to it, researchers can track the synthesis, localization, and dynamics of DNA within cells. This is particularly useful for studying processes like DNA replication, damage, and repair.
Antibody-Drug Conjugate (ADC) Development
The compound is classified as relevant to Antibody-Drug Conjugates (ADCs).[1] In this context, click chemistry provides a robust method for conjugating cytotoxic drugs to monoclonal antibodies. While this specific molecule may be used in developing the linker chemistry or as a tool in ADC-related research, the CuAAC reaction it enables is a key technology in the field for creating stable and precisely constructed ADCs.[8]
Caption: General workflow for using 6-O-Propynyl-dG in click chemistry labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
An In-depth Technical Guide to the Core Mechanism of Action of 6-O-Propynyl-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Propynyl-2'-deoxyguanosine (6-O-propynyl-dG), often abbreviated as PdG, is a synthetic nucleoside analogue that has garnered significant attention in the field of molecular biology and diagnostics. Its primary and most well-documented mechanism of action lies in its utility as a highly selective metabolic label for mitochondrial DNA (mtDNA). This technical guide provides a comprehensive overview of the core mechanism of 6-O-propynyl-dG, detailing its cellular uptake, incorporation into mtDNA, and subsequent detection. Additionally, this guide will explore the theoretical, yet currently unsubstantiated, potential for its interaction with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), providing a complete picture for researchers in drug development.
Core Mechanism: Selective Labeling of Mitochondrial DNA
The principal mechanism of action of 6-O-propynyl-dG revolves around its function as a molecular probe for nascent mtDNA. This process can be broken down into three key stages: cellular uptake and phosphorylation, selective incorporation into mtDNA by polymerase gamma, and detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
Cellular Uptake and Metabolism
Upon administration to cells, 6-O-propynyl-dG is transported across the cell membrane. Inside the cell, it is recognized by cellular kinases and is successively phosphorylated to its triphosphate form, this compound triphosphate (6-O-propynyl-dGTP). This metabolic conversion is a prerequisite for its recognition and utilization by DNA polymerases.
Selective Incorporation into Mitochondrial DNA
The key to the specificity of 6-O-propynyl-dG lies in its selective incorporation into the mitochondrial genome. The replication of mtDNA is carried out by the DNA polymerase gamma (Polγ), which is distinct from the nuclear DNA polymerases (α, δ, and ε). Polγ exhibits a greater tolerance for modifications at the O6 position of guanine (B1146940) nucleosides compared to its nuclear counterparts. This enzymatic permissiveness allows for the efficient incorporation of 6-O-propynyl-dGTP into newly synthesized mtDNA strands during replication. Conversely, the nuclear DNA polymerases largely discriminate against this modified nucleotide, resulting in minimal incorporation into the nuclear genome. This selectivity leads to a clear and specific labeling of mtDNA.[1]
Visualization via Click Chemistry
The propargyl group (a terminal alkyne) on the guanine base of 6-O-propynyl-dG serves as a chemical handle for detection. Following incorporation into mtDNA, cells are fixed and permeabilized. The alkyne group is then available to undergo a highly specific and efficient CuAAC reaction with an azide-conjugated reporter molecule, such as a fluorophore (e.g., Alexa Fluor 488 azide) or biotin. This "click" reaction forms a stable triazole linkage, covalently attaching the reporter molecule to the mtDNA. The labeled mtDNA can then be visualized and quantified using various imaging techniques, such as fluorescence microscopy.[1][2]
This selective labeling offers a significant advantage over other nucleoside analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into both nuclear and mitochondrial DNA, often requiring the use of nuclear DNA replication inhibitors to achieve mitochondrial specificity.[1] Furthermore, 6-O-propynyl-dG has been reported to exhibit lower cytotoxicity than EdU.[1]
Potential Interaction with O6-Alkylguanine-DNA Alkyltransferase (AGT): A Theoretical Perspective
While the primary mechanism of 6-O-propynyl-dG is well-established as a tool for mtDNA labeling, its structural similarity to O6-alkylated guanine adducts raises the theoretical possibility of an interaction with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).
AGT is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. It functions by transferring the alkyl group from the O6 position of guanine in DNA to a cysteine residue within its own active site. This is a suicide mechanism, as the protein is irreversibly inactivated after a single repair event.[1][3][4][5][6]
Given that 6-O-propynyl-dG possesses a modification at the O6 position, it could theoretically act as a substrate or an inhibitor of AGT. If it were a substrate, AGT would transfer the propargyl group to its active site cysteine, leading to the inactivation of AGT. This would sensitize cells to alkylating chemotherapeutic agents. If it were to act as a competitive inhibitor, it would bind to the active site of AGT without being processed, thereby preventing the repair of genuine O6-alkylguanine lesions.
However, it is critical to emphasize that current scientific literature lacks direct experimental evidence to support the hypothesis that 6-O-propynyl-dG is a significant substrate or inhibitor of AGT. Studies on various O6-modified guanine analogues have shown that the structure of the alkyl group plays a critical role in the efficiency of the reaction with AGT.[7] The bulky and rigid propargyl group may sterically hinder the binding and/or the transfer reaction within the AGT active site.
Data Presentation
Cytotoxicity Data
The available data on the cytotoxicity of 6-O-propynyl-dG is limited. A key study by Venkatesham et al. (2019) evaluated its effect on human T-lymphocyte (MT-4) cells.
| Compound | Cell Line | Assay | Result | Reference |
| This compound | MT-4 | MTT | No remarkable toxic effect | Venkatesham et al., 2019 |
Further studies are required to establish a comprehensive cytotoxicity profile of 6-O-propynyl-dG across a range of cancer and non-cancer cell lines.
Experimental Protocols
Synthesis of this compound
Detailed synthesis protocols can be found in the supplementary information of Venkatesham et al., Molecules 2019, 24(3), 468.
A common synthetic route involves the modification of a protected 2'-deoxyguanosine (B1662781) derivative. The O6 position is typically activated, for example, by conversion to a leaving group, followed by nucleophilic substitution with propargyl alcohol in the presence of a suitable base.
Experimental Protocol for Mitochondrial DNA Labeling with 6-O-propynyl-dG
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
-
Cell Culture: Plate cells (e.g., HeLa, A549, or U2OS) on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Labeling: Add 6-O-propynyl-dG to the cell culture medium at a final concentration typically ranging from 10 to 50 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. Incubate the cells for a period sufficient for mtDNA replication to occur (e.g., 24-48 hours).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.
-
A copper ligand (e.g., TBTA) to stabilize the Cu(I) ion.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Washing and Counterstaining: Wash the cells extensively with PBS. If desired, counterstain for other cellular components (e.g., DAPI for nuclear DNA, MitoTracker for mitochondria).
-
Imaging: Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Caption: Core mechanism of 6-O-propynyl-dG for mtDNA labeling.
Caption: Experimental workflow for mtDNA labeling.
Caption: Theoretical interaction of 6-O-propynyl-dG with AGT.
Conclusion
The core mechanism of action of this compound is firmly established as a highly selective and efficient tool for the metabolic labeling of mitochondrial DNA. Its preferential incorporation by polymerase gamma and subsequent detection via click chemistry provides researchers with a powerful method to study mtDNA replication and dynamics with high fidelity and low cytotoxicity. While its structural characteristics suggest a potential for interaction with the DNA repair protein AGT, this remains a theoretical consideration that requires experimental validation. For drug development professionals and researchers, 6-O-propynyl-dG stands out as a valuable molecular probe with significant applications in basic research and diagnostics related to mitochondrial biology. Future investigations into its broader pharmacological profile may yet uncover additional mechanisms of action.
References
- 1. DNA binding, nucleotide flipping, and the helix-turn-helix motif in base repair by O6-alkylguanine-DNA alkyltransferase and its implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mitochondrial DNA staining: PdG - News Blog - Jena Bioscience [jenabioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Lesion-specific DNA-binding and repair activities of human O6-alkylguanine DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-selective O6-alkylguanine-DNA alkyltransferase inhibitors: design, synthesis, and evaluation of 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines as prodrugs of O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Application of 6-O-Propynyl-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 6-O-Propynyl-2'-deoxyguanosine, a notable alkyne-containing nucleoside analog. This document details the experimental protocols for its chemical synthesis and its assessment in biological systems, particularly in the context of HIV-1 replication research. Quantitative data on its cytotoxicity and antiviral activity are presented in a structured format for clarity. Furthermore, this guide includes visual representations of key experimental workflows and conceptual frameworks to facilitate a deeper understanding of its scientific applications.
Introduction
The development of modified nucleosides has been a cornerstone of antiviral research and molecular biology. These analogs, when incorporated into nascent DNA or RNA strands, can act as chain terminators or probes for studying nucleic acid metabolism. The introduction of a "clickable" functional group, such as an alkyne, into a nucleoside scaffold opens up a vast array of possibilities for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the attachment of fluorophores, affinity tags, or other reporter molecules, enabling the visualization and tracking of nucleic acid synthesis in cells.
This compound is one such modified nucleoside, designed with a propargyl group at the O6 position of the guanine (B1146940) base. This modification provides a terminal alkyne ready for click chemistry while aiming for selective incorporation by viral reverse transcriptases over host DNA polymerases. This guide delves into the foundational research that introduced this compound.
Discovery and Rationale
The primary impetus for the development of this compound stemmed from the need for more specific and less toxic probes to visualize viral DNA synthesis. A key study by Flore De Wit and colleagues in 2019 aimed to overcome the limitations of existing nucleoside analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which exhibits significant incorporation into the host cell nucleus, leading to high background signals.[1] The researchers hypothesized that by modifying the nucleobase at positions not critical for base pairing but influential for polymerase recognition, they could achieve selective incorporation by HIV-1 reverse transcriptase (RT).[1]
The core idea was to synthesize a panel of 2'-deoxynucleosides with a propargyl group, a small, sterically non-intrusive alkyne, and evaluate their suitability as specific probes for HIV-1 DNA.[1] Among the seven novel propargylated 2'-deoxynucleosides synthesized and tested, this compound (referred to as analog A3 in the study) emerged as a compound of significant interest.[1]
Chemical Synthesis
The synthesis of this compound was first described by Venkatesham et al. and subsequently utilized in the work by De Wit et al.[1] The general synthetic strategy involves the modification of a protected 2'-deoxyguanosine (B1662781) derivative.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis is outlined below, based on established synthetic routes for similar nucleoside analogs.
Step 1: Protection of 2'-deoxyguanosine
-
2'-deoxyguanosine is first protected at the 3' and 5' hydroxyl groups, typically with a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) or a trityl group. The amino group on the guanine base is also protected, for example, with an isobutyryl group.
Step 2: Conversion to 6-Chloro-2'-deoxyguanosine Derivative
-
The protected 2'-deoxyguanosine is converted to the 6-chloro derivative. This is a common intermediate in the synthesis of 6-substituted purine (B94841) nucleosides.
Step 3: Propargylation at the O6 Position
-
The 6-chloro derivative is then reacted with propargyl alcohol in the presence of a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide). This nucleophilic substitution reaction introduces the propynyl (B12738560) group at the O6 position.
Step 4: Deprotection
-
Finally, all protecting groups are removed using appropriate deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl groups and ammonium (B1175870) hydroxide (B78521) for the base protecting group) to yield the final product, this compound.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to obtain the pure compound.
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Biological Evaluation
The biological evaluation of this compound was focused on three key aspects: cytotoxicity, antiviral activity against HIV-1, and its specificity of incorporation by different DNA polymerases.
Cytotoxicity and Antiviral Activity
The synthesized propargylated nucleosides were evaluated for their cytotoxic effects and their ability to inhibit HIV-1 replication in MT-4 cells.[1]
-
Cell Culture: MT-4 cells are seeded in 96-well plates.
-
Compound Addition: A serial dilution of the test compounds (including this compound and EdU as a comparator) is added to the cells.
-
HIV-1 Infection (for antiviral assay): For the antiviral assay, cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Incubation: The plates are incubated for 5 days at 37°C.
-
MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The absorbance is read on a spectrophotometer, and the 50% cytotoxic concentration (CC₅₀) and 50% effective concentration (EC₅₀) are calculated.
The study by De Wit et al. reported that the propargylated 2'-deoxynucleosides, including this compound, exhibited no significant cytotoxicity at the concentrations tested.[1] In contrast, EdU showed a CC₅₀ value that was lower than the concentration required for efficient labeling, indicating higher toxicity.[1] The propargylated analogs, including this compound, did not show any significant inhibition of HIV-1 replication.[1]
| Compound | CC₅₀ (µM) in MT-4 cells | EC₅₀ (µM) against HIV-1 in MT-4 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | > 100 | > 100 | Not applicable |
| EdU | < 10 | Not reported | Not applicable |
Table 1: Cytotoxicity and Antiviral Activity of this compound and EdU.
Specificity of Incorporation by DNA Polymerases
To assess the suitability of this compound as a specific probe for HIV-1 RT, its triphosphate form was synthesized and tested in a primer extension assay with different DNA polymerases.
-
Triphosphate Synthesis: The 5'-triphosphate of this compound is synthesized.
-
Reaction Setup: A reaction mixture is prepared containing a DNA primer-template, the triphosphate of the analog, and one of the following enzymes: HIV-1 reverse transcriptase, human DNA polymerase α, or human mitochondrial DNA polymerase γ.
-
Reaction and Analysis: The reaction is allowed to proceed, and the products are analyzed by denaturing polyacrylamide gel electrophoresis to visualize the extension of the primer.
The triphosphate of this compound (analog A3-TP) was found to be incorporated by both HIV-1 RT and human mitochondrial DNA polymerase γ.[1] However, it was not a substrate for human DNA polymerase α.[1] This differential incorporation profile suggested that while not exclusively specific to HIV-1 RT, it could be used to label viral DNA with reduced background from nuclear DNA synthesis.
Visualization of Viral and Mitochondrial DNA
The ultimate goal for the development of this compound was its application in visualizing nucleic acid synthesis.
Labeling of HIV-1 DNA
Infected cells were treated with this compound, and the incorporated analog was visualized using click chemistry with an azide-functionalized fluorophore. The results demonstrated specific labeling of HIV-1 DNA.[1]
Selective Mitochondrial DNA Staining
An important and somewhat serendipitous discovery was that this compound (also referred to as PdG) allows for the selective staining of mitochondrial DNA (mtDNA). Unlike EdU, which leads to significant nuclear DNA staining, PdG treatment resulted in clear and almost exclusive mitochondrial staining, as confirmed by co-localization with the mitochondrial marker cytochrome c. This finding presents a valuable tool for studying mtDNA replication and dynamics with lower cytotoxicity compared to EdU.
Mandatory Visualizations
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and evaluation of this compound.
Conceptual Pathway for Click Chemistry-Based DNA Labeling
References
6-O-Propynyl-2'-deoxyguanosine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Propynyl-2'-deoxyguanosine is a modified nucleoside analog of critical importance in modern biochemical and cellular research. Characterized by the presence of a terminal alkyne group (propynyl) at the O6 position of the guanine (B1146940) base, this compound serves as a powerful tool for the investigation of various biological processes. Its primary utility lies in its function as a chemical reporter for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the precise and efficient labeling of DNA and other biomolecules in vitro, in cells, and in vivo. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound.
Core Physical and Chemical Properties
This compound is a solid, typically appearing as a white to off-white powder or a colorless, transparent film.[1][2] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][3] Due to its specialized nature, a melting point is not widely reported in publicly available literature.
Table 1: Physical and Chemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [1][2] |
| Molecular Weight | 305.29 g/mol | [1][2] |
| Exact Mass | 305.11 g/mol | [1] |
| CAS Number | 1640051-47-3 | [2] |
| Appearance | White to off-white solid/powder; Colorless film | [1][3] |
| Purity | ≥98% (HPLC) to 99.51% | [2][3] |
| Solubility | DMSO (100 mg/mL with sonication), Methanol | [1][3] |
| Storage (Solid) | -20°C (up to 3 years); 4°C (up to 2 years) | [4] |
| Storage (In Solvent) | -80°C (up to 6 months); -20°C (up to 1 month) | [2] |
Table 2: Spectral Data Summary
| Spectrum Type | Key Features (as per vendor data for HY-151688) |
| ¹H NMR | Data available from chemical suppliers (e.g., MedChemExpress). Analysis confirms the presence of the deoxyribose sugar protons, the guanine H8 proton, and the characteristic signals of the propynyl (B12738560) group. |
| LC-MS | Mass spectrum confirms the expected molecular weight with high accuracy. The primary ion observed corresponds to [M+H]⁺ at approximately 306.1 m/z. |
Experimental Protocols
The utility of this compound is defined by the experimental protocols in which it is employed. Below are detailed methodologies for its synthesis, preparation for in vivo use, and its application in cellular labeling via click chemistry.
Synthesis Protocol
The synthesis of this compound is a multi-step process typically performed by specialized chemical suppliers. The key transformation involves the nucleophilic substitution of a leaving group at the 6-position of a protected deoxyguanosine derivative with propargyl alcohol. A common precursor for this reaction is 6-chloro-2'-deoxyguanosine.
Example Synthetic Pathway:
-
Preparation of 6-Chloro-2'-deoxyguanosine: This intermediate can be synthesized from 2'-deoxyguanosine. The process involves protecting the hydroxyl groups of the deoxyribose sugar (e.g., as acetyl or silyl (B83357) ethers) and then treating the protected nucleoside with a chlorinating agent like phosphoryl chloride (POCl₃) to replace the oxygen at the 6-position with chlorine.
-
Nucleophilic Substitution: The protected 6-chloro-2'-deoxyguanosine is then reacted with the sodium salt of propargyl alcohol (propargyl oxide), which is typically formed by treating propargyl alcohol with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide). This reaction displaces the chloride ion to form the 6-O-propynyl ether linkage.
-
Deprotection: The final step involves the removal of the protecting groups from the sugar moiety, usually under basic (for acetyl groups) or fluoride-mediated (for silyl groups) conditions, to yield the final product, this compound.
// Nodes dG [label="2'-deoxyguanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_dG [label="Protected 2'-deoxyguanosine\n(e.g., acetylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloro_dG [label="Protected 6-Chloro-2'-deoxyguanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Propargyl_OH [label="Propargyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Propargyl_Oxide [label="Sodium Propargyl Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Product [label="Protected 6-O-Propynyl-2'-dG", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges dG -> Protected_dG [label="Protection (e.g., Ac₂O)"]; Protected_dG -> Chloro_dG [label="Chlorination (e.g., POCl₃)"]; Propargyl_OH -> Propargyl_Oxide [label="Deprotonation (e.g., NaH)"]; {Chloro_dG, Propargyl_Oxide} -> Protected_Product [label="Nucleophilic Substitution"]; Protected_Product -> Final_Product [label="Deprotection"]; }
Caption: Synthetic pathway for this compound.
Preparation of Stock and In Vivo Dosing Solutions
Proper dissolution is critical for experimental success. Due to its limited aqueous solubility, organic solvents are required.
1. High-Concentration Stock Solution (e.g., 100 mM in DMSO):
-
Calculate the required mass of this compound for the desired volume and concentration.
-
Add the solid to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
2. In Vivo Dosing Solution Formulation (Example): [2] This protocol yields a clear solution at 2.5 mg/mL.
-
Objective: Prepare a 1 mL working solution.
-
Step 1: To 400 µL of PEG300, add 100 µL of a 25 mg/mL DMSO stock solution of this compound. Mix thoroughly.
-
Step 2: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Step 3: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Note: This formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) requires sonication to achieve a clear solution.[2]
Protocol for Cellular DNA Labeling and Visualization (Click Chemistry)
This protocol is adapted from methodologies used for labeling newly synthesized DNA in cultured cells.[5][6] this compound is particularly noted for its ability to selectively label mitochondrial DNA with reduced background in the nucleus compared to other analogs like EdU.
1. Metabolic Labeling of Cells:
-
Culture cells to the desired confluency in a suitable vessel (e.g., coverslips in a 6-well plate).
-
Prepare a working solution of this compound in the cell culture medium. The final concentration should be optimized but is typically in the low micromolar range (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., 1 to 24 hours), depending on the cell cycle length and experimental goal.
2. Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 1 mL of 3.7% formaldehyde (B43269) in PBS to each well. Incubate for 15 minutes at room temperature.[6]
-
Remove the fixative and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilize the cells by adding 1 mL of 0.5% Triton™ X-100 in PBS to each well. Incubate for 20 minutes at room temperature.[6]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
3. Click Reaction for Fluorescent Labeling:
-
Prepare a fresh Click-iT® reaction cocktail. For each sample, combine the following in order:
-
PBS
-
Fluorescent dye azide (B81097) (e.g., Alexa Fluor™ 488 azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reaction Buffer Additive (e.g., sodium ascorbate)
-
-
Remove the wash solution from the cells and add 0.5 mL of the Click-iT® reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
4. Counterstaining and Imaging:
-
(Optional) Perform immunocytochemistry for other proteins of interest at this stage.
-
Counterstain the nuclear DNA using a dye like DAPI or Hoechst 33342.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using fluorescence microscopy, ensuring the use of appropriate filters for the chosen fluorescent dye and counterstain.
Application Workflow: Selective Mitochondrial DNA Labeling
A key advantage of this compound (PdG) is its preferential incorporation into mitochondrial DNA (mtDNA) over nuclear DNA (nDNA) in certain cell types, offering a clearer signal than broadly incorporated analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). The workflow below illustrates a comparative experiment to visualize this selectivity.
// Connections between subgraphs Label_PdG -> FixPerm [lhead=cluster_1, minlen=2]; Label_EdU -> FixPerm [minlen=2]; Image -> Result_PdG; Image -> Result_EdU;
}
Caption: Workflow comparing selective mtDNA labeling by PdG vs. EdU.
References
- 1. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
6-O-Propynyl-2'-deoxyguanosine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-O-Propynyl-2'-deoxyguanosine, a key intermediate and building block in various biochemical and therapeutic applications. The information presented herein is intended to support researchers in the effective handling, storage, and application of this compound.
Solubility Profile
This compound exhibits solubility in polar aprotic solvents, with limited aqueous solubility. The following tables summarize the available quantitative solubility data.
Table 1.1: Qualitative and High-Concentration Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (327.56 mM) | Ultrasonic assistance is required. Use of newly opened, non-hygroscopic DMSO is recommended as water content can significantly impact solubility. |
| Methanol | Soluble | Quantitative limit not specified. |
Table 1.2: Formulated Solubility for In-Vitro and In-Vivo Applications
For many research applications, co-solvent systems are necessary to achieve appropriate working concentrations in aqueous media. The following protocols have been established for a target concentration of 2.5 mg/mL.
| Protocol | Solvent System Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.19 mM) | Requires ultrasonic assistance to achieve a clear solution.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.19 mM) | Requires ultrasonic assistance to achieve a clear solution.[1] |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.19 mM) | Requires ultrasonic assistance to achieve a clear solution.[1] |
Stability Profile
The stability of this compound is dependent on its physical state (solid vs. in solution) and storage conditions.
Table 2.1: Storage and Stability of Solid Form
| Storage Temperature | Shelf Life | Notes |
| -20°C | 2-3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
| Ambient | Stable | Shipped at ambient temperature; short-term exposure (up to 1 week) is acceptable. |
Table 2.2: Stability in Solution (DMSO)
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for stock solutions. Use within this period is advised.[1] |
| -20°C | 1 month | Suitable for working solutions that will be used in the short term.[1] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of solubility and stability, which can be applied to this compound.
Protocol for Determining Thermodynamic Solubility
This protocol is based on the widely accepted "shake-flask" method and is suitable for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
Protocol for Stability Testing (ICH Guidelines)
This protocol outlines a comprehensive stability study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which is the standard for pharmaceutical drug substances.
Methodology:
-
Stress Testing:
-
Hydrolytic Stability: Dissolve the compound in aqueous solutions buffered at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0). Store samples at an elevated temperature (e.g., 50°C) and analyze at set time points to determine the rate of degradation.
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 50°C, 60°C, 70°C) and monitor for degradation products over time.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and assess for degradation.
-
Oxidative Stability: Expose a solution of the compound to an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
-
-
Accelerated Stability Study:
-
Store samples of the solid compound under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a period of 6 months.
-
Test samples at specified time points (e.g., 0, 3, and 6 months) for purity and the presence of degradation products using a stability-indicating HPLC method.
-
-
Long-Term Stability Study:
-
Store samples of the solid compound under the recommended long-term storage conditions (e.g., -20°C and 5°C / 60% RH).
-
Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to establish the re-test period or shelf life.
-
References
An In-depth Technical Guide to 6-O-Propynyl-2'-deoxyguanosine (CAS No. 1640051-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-O-Propynyl-2'-deoxyguanosine (CAS No. 1640051-47-3), a key research tool in molecular biology and drug development. This document details its primary application as a click chemistry reagent for the visualization of HIV-1 replication, drawing heavily on the seminal work in this area. Furthermore, it touches upon its commercially reported, yet less documented, role as a linker in antibody-drug conjugates (ADCs). This guide includes a summary of its chemical properties, a detailed experimental protocol for its use in HIV research, and a discussion of its potential applications.
Introduction
This compound is a modified nucleoside analog characterized by a propargyl group attached to the guanine (B1146940) base at the O6 position. This terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its ability to be incorporated into newly synthesized DNA allows for the subsequent attachment of reporter molecules, such as fluorophores, enabling the visualization and tracking of DNA synthesis in various biological contexts.
The most prominent and well-documented application of this compound is in the study of retroviral replication, specifically that of the Human Immunodeficiency Virus-1 (HIV-1). A key study by De Wit et al. demonstrated its utility in labeling and visualizing the early steps of HIV-1 replication within infected cells. While several commercial suppliers also list this compound as an "ADC Linker," detailed scientific literature on its specific use in the synthesis and evaluation of antibody-drug conjugates is currently limited.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1640051-47-3 |
| Molecular Formula | C₁₃H₁₅N₅O₄ |
| Molecular Weight | 305.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Key Functional Group | Terminal Alkyne (for Click Chemistry) |
Application in HIV-1 Replication Research
The primary application of this compound is in the visualization of HIV-1 reverse transcription products. The alkyne-modified nucleoside is incorporated into the newly synthesized viral DNA by the reverse transcriptase enzyme. Subsequent click reaction with an azide-functionalized fluorescent probe allows for the imaging of the viral DNA within the host cell.
Mechanism of Action and Signaling Pathway
The experimental workflow does not involve a classical signaling pathway but rather a bio-orthogonal labeling strategy. The mechanism relies on the enzymatic incorporation of the modified nucleoside into DNA, followed by a chemical ligation reaction.
Detailed Experimental Protocol: Visualization of HIV-1 Reverse Transcription Products
The following protocol is a generalized procedure based on the principles of labeling nascent DNA with modified nucleosides followed by click chemistry. For specific applications, optimization may be required.
Materials:
-
This compound (CAS 1640051-47-3)
-
HIV-1 permissive cell line (e.g., TZM-bl)
-
HIV-1 virus stock
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Tris-buffered saline)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection:
-
Plate HIV-1 permissive cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Allow cells to adhere overnight.
-
Pre-treat cells with this compound at a final concentration of 1-10 µM for 1-2 hours.
-
Infect the cells with HIV-1 at a desired multiplicity of infection (MOI) in the presence of this compound.
-
Incubate for the desired time to allow for reverse transcription (e.g., 6-24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
Azide-functionalized fluorescent probe (to a final concentration of 2-10 µM)
-
Copper(II) sulfate (to a final concentration of 100-200 µM)
-
Copper ligand (to a final concentration of 500-1000 µM)
-
Freshly prepared sodium ascorbate (B8700270) (to a final concentration of 2-5 mM)
-
Reaction buffer to the final volume.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Quantitative Data
At present, specific quantitative data such as IC₅₀ or EC₅₀ values for this compound in the context of HIV research are not available in the public domain. The primary use of this compound is as a qualitative and spatial tool for visualizing viral DNA. Quantitative analysis in the original studies typically involves measuring the fluorescence intensity or counting the number of fluorescent foci per cell, which is dependent on the experimental setup and imaging parameters.
Application as an ADC Linker
Several chemical suppliers list this compound as an "ADC Linker." In this context, the alkyne group would be used to conjugate the nucleoside, potentially attached to a cytotoxic payload, to an azide-modified monoclonal antibody via a click reaction. This would create an antibody-drug conjugate.
However, a thorough search of the scientific and patent literature did not yield specific examples of ADCs constructed using this compound as the linker. Consequently, there is no available data on the synthesis, stability, cytotoxicity, or in vivo efficacy of such ADCs. This remains a potential but underexplored application for this compound.
Synthesis
Conclusion
This compound is a valuable tool for molecular and cellular biology, particularly for the visualization of DNA synthesis in the context of HIV-1 replication. Its utility as a click chemistry reagent allows for robust and specific labeling of nascent viral DNA. While its application as a linker for antibody-drug conjugates is commercially suggested, this area requires further research and validation through published studies. Future work may focus on exploring its potential in ADC development and in the study of other biological processes involving DNA replication and repair.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for detailed, peer-reviewed experimental protocols. All laboratory work should be conducted with appropriate safety precautions.
An In-depth Technical Guide to 6-O-Propynyl-2'-deoxyguanosine: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-O-Propynyl-2'-deoxyguanosine, a vital alkyne-modified nucleoside for advanced biochemical research. It details critical safety and handling procedures, summarizes key physicochemical data, and outlines detailed experimental protocols for its use, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Core Safety and Handling Protocols
While a comprehensive Material Safety Data Sheet (MSDS) may not be required under certain European regulations due to the small quantities typically supplied for laboratory use, standard laboratory precautions are essential when handling this compound.[1] The toxicological properties of this compound have not been thoroughly investigated.
General Handling Guidance:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety goggles.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Collect the spilled material carefully and dispose of it as chemical waste according to local regulations.
-
First Aid:
-
Skin Contact: Causes skin irritation. Wash the affected area thoroughly with soap and water.
-
Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: May cause respiratory irritation. Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: If swallowed, rinse mouth with water. Seek medical attention.
-
Physicochemical and Storage Data
The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [2] |
| Molecular Weight | 305.29 g/mol | [2] |
| CAS Number | 1640051-47-3 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage Condition | Duration | Reference |
| -20°C (Solid) | 24 months | [2] |
| -80°C (In Solvent) | 6 months | |
| -20°C (In Solvent) | 1 month |
Experimental Protocols
This compound is primarily utilized as a chemical reporter for "click chemistry," a powerful bioconjugation technique. Its alkyne group allows for the covalent attachment of azide-containing molecules, such as fluorescent dyes or biotin, to DNA or other molecules that have incorporated this modified nucleoside.
Synthesis of this compound
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound-labeled biomolecule (e.g., DNA)
-
Azide-containing reporter molecule (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound-labeled biomolecule and the azide-reporter in the reaction buffer to the desired concentrations.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the labeled biomolecule and the azide-reporter.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM. The ligand-to-copper ratio is often 5:1.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need optimization.
-
-
Purification:
-
Purify the "clicked" product to remove unreacted reagents. The purification method will depend on the nature of the biomolecule and may include techniques such as ethanol (B145695) precipitation for DNA, size-exclusion chromatography, or affinity purification.
-
HPLC Purification of this compound and its Conjugates
High-performance liquid chromatography (HPLC) is a standard method for the purification and analysis of this compound and its reaction products.
General HPLC Parameters (Reverse-Phase):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or another suitable buffer.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes) is typically used to elute the compounds.
-
Detection: UV detection at wavelengths such as 260 nm is suitable for nucleosides.
Biological Applications and Mechanisms
The primary application of this compound is as a tool for labeling and visualizing DNA. For instance, it has been used to study the early steps of HIV-1 replication. In such experiments, the modified nucleoside is incorporated into newly synthesized viral DNA. Subsequent "click" reaction with a fluorescent azide (B81097) allows for the visualization of the viral DNA within the host cell.
Currently, there is limited information available on the direct interaction of this compound with specific cellular signaling pathways or its intrinsic biological effects beyond its utility as a chemical reporter.
Visualizations of Experimental Workflows
General Workflow for Click Chemistry Labeling
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
Logical Relationship for Safe Handling
Caption: A decision-making workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols: 6-O-Propynyl-2'-deoxyguanosine for In Vitro DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Propynyl-2'-deoxyguanosine (PdG) is a modified nucleoside analog of deoxyguanosine containing a reactive propargyl group at the O6 position of the guanine (B1146940) base. This alkyne handle allows for the covalent attachment of a variety of reporter molecules, such as fluorophores, biotin (B1667282), or other affinity tags, through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This methodology provides a powerful tool for the non-radioactive labeling of DNA in vitro, enabling a wide range of applications in molecular biology, diagnostics, and drug development.
One of the key advantages of using PdG is its utility in the selective labeling of mitochondrial DNA (mtDNA) within cells, as it has been shown to exhibit lower incorporation into nuclear DNA compared to other alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[1] This specificity reduces background signals and allows for clearer visualization and analysis of mtDNA replication and dynamics.[1] For in vitro applications, the triphosphate form of PdG (this compound triphosphate) can be enzymatically incorporated into DNA using DNA polymerases.
These application notes provide an overview of the properties of this compound and detailed protocols for its enzymatic incorporation into DNA in vitro and subsequent labeling via click chemistry.
Product Information
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [3] |
| Molecular Weight | 305.29 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Storage | Store at -20°C for long-term stability. | [4] |
Experimental Protocols
Enzymatic Incorporation of this compound
The enzymatic incorporation of this compound into DNA in vitro can be achieved through two primary methods: 3'-end labeling (tailing) using Terminal deoxynucleotidyl Transferase (TdT) or template-dependent incorporation during DNA synthesis using other DNA polymerases.
Method 1: 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)
TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. It is known to incorporate a variety of modified nucleotides, making it a suitable choice for adding a propargyl group to the end of DNA fragments.
Materials:
-
DNA substrate (single-stranded or double-stranded with a 3'-OH)
-
This compound triphosphate (PdG-TP)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
Component Volume Final Concentration 5X TdT Reaction Buffer 4 µL 1X DNA Substrate X µL 10-50 pmol of 3' ends 1 mM PdG-TP 2 µL 100 µM TdT (20 U/µL) 1 µL 20 units | Nuclease-free water | to 20 µL | - |
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes. The incubation time can be optimized to control the length of the 3'-tail.
-
Reaction Termination: Stop the reaction by heating at 70°C for 10 minutes.
-
Purification: Purify the alkyne-modified DNA using a suitable DNA purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides and the enzyme.
Method 2: Template-Dependent Incorporation with DNA Polymerases
Materials:
-
DNA template and primer
-
This compound triphosphate (PdG-TP)
-
A selected DNA Polymerase (e.g., Klenow Fragment, Taq Polymerase)
-
10X Polymerase Reaction Buffer
-
dNTP mix (dATP, dCTP, dTTP)
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a reaction mix. The ratio of PdG-TP to dGTP should be optimized to achieve the desired labeling density. A starting point could be a 1:10 or 1:3 ratio of PdG-TP to dGTP.
Component Volume Final Concentration 10X Polymerase Buffer 5 µL 1X DNA Template/Primer X µL 10-50 nM 10 mM dNTP mix (dATP, dCTP, dTTP) 1 µL 200 µM each 10 mM dGTP Y µL 20-200 µM 10 mM PdG-TP Z µL 20-200 µM DNA Polymerase 1 µL 1-5 units | Nuclease-free water | to 50 µL | - |
-
PCR Cycling (for Taq Polymerase):
-
Initial Denaturation: 95°C for 2 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Isothermal Incubation (for Klenow Fragment): Incubate at 37°C for 1 hour.
-
Purification: Purify the alkyne-labeled DNA product using a PCR purification kit or ethanol precipitation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the "clicking" of an azide-containing reporter molecule to the alkyne-modified DNA.
Materials:
-
Alkyne-modified DNA
-
Azide-functionalized reporter molecule (e.g., fluorescent dye azide, biotin azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Nuclease-free water
-
DMSO (for dissolving some azides)
Protocol:
-
Prepare Stock Solutions:
-
Azide Reporter: 10 mM in DMSO or water.
-
CuSO₄: 100 mM in nuclease-free water.
-
THPTA/TBTA: 100 mM in nuclease-free water (THPTA) or DMSO (TBTA).
-
Sodium Ascorbate: 500 mM in nuclease-free water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
Component Volume Final Concentration Alkyne-modified DNA X µL 1-10 µM Nuclease-free water to 40 µL - Azide Reporter (10 mM) 2 µL 400 µM CuSO₄:Ligand Premix* 5 µL 1 mM CuSO₄, 5 mM Ligand Sodium Ascorbate (500 mM) 5 µL 50 mM Total Volume 50 µL *To prepare the CuSO₄:Ligand Premix, combine 1 part 100 mM CuSO₄ with 5 parts 100 mM THPTA/TBTA and vortex to mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent azide.
-
Purification: Purify the labeled DNA to remove excess reagents. This can be done using a DNA purification kit, ethanol precipitation, or size-exclusion chromatography.
Visualizations
References
- 1. Selective mitochondrial DNA staining: PdG - News Blog - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Labeling of 6-O-Propynyl-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a powerful and versatile class of bioorthogonal reactions, has emerged as an indispensable tool in chemical biology, drug discovery, and diagnostics. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, enabling the efficient and specific formation of a stable triazole linkage between an alkyne and an azide (B81097). 6-O-Propynyl-2'-deoxyguanosine is a modified nucleoside containing a terminal alkyne group, making it an ideal substrate for CuAAC-mediated labeling. This modification at the O6 position of guanosine (B1672433) allows for the attachment of various reporter molecules, such as fluorophores or biotin, without significantly perturbing the natural structure of the nucleoside. This application note provides a detailed protocol for the click chemistry labeling of this compound and highlights its application in visualizing viral DNA synthesis, a critical process in the replication of retroviruses like HIV-1.
Principle
The protocol is based on the copper(I)-catalyzed cycloaddition of an azide-containing molecule (e.g., a fluorescent dye azide) to the terminal alkyne of this compound. The reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for labeling biological molecules. The resulting 1,4-disubstituted triazole linkage is highly stable, ensuring a permanent label.
Application: Visualization of HIV-1 Viral DNA Synthesis
A key application of this technology is in the study of retroviral replication. In a study by De Wit et al. (2019), this compound was used to specifically label newly synthesized viral DNA (vDNA) during HIV-1 infection.[1] The modified nucleoside is first converted to its triphosphate form and then incorporated into the growing vDNA chain by the viral reverse transcriptase. Subsequent click reaction with a fluorescent azide allows for the visualization of the vDNA within infected cells, providing valuable insights into the early stages of the viral life cycle.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide, Biotin Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Nuclease-free water
-
Purification columns (e.g., silica (B1680970) gel or HPLC)
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent |
| This compound | 10 mM | DMSO |
| Azide-reporter | 10 mM | DMSO |
| CuSO₄ | 100 mM | Nuclease-free water |
| Sodium Ascorbate | 500 mM | Nuclease-free water (prepare fresh) |
| THPTA/TBTA | 50 mM | DMSO/water |
Protocol for In Vitro Click Reaction
This protocol describes the direct labeling of the this compound nucleoside.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
This compound (1 equivalent)
-
Azide-reporter (1.2 equivalents)
-
THPTA/TBTA (5 equivalents relative to CuSO₄)
-
PBS buffer (to final volume)
-
-
Initiation of Reaction:
-
Add CuSO₄ (0.1 equivalents).
-
Add freshly prepared sodium ascorbate (1 equivalent).
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: The reaction mixture can be purified using silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate the labeled product.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Protocol for In-Cell Labeling of Viral DNA (adapted from De Wit et al., 2019)
This protocol is for labeling viral DNA in cells infected with a virus that will incorporate the modified nucleoside.
-
Cell Infection and Labeling:
-
Infect target cells with the virus of interest.
-
At the desired time post-infection, add this compound to the cell culture medium at a final concentration of 10-20 µM.
-
Incubate for a sufficient period to allow for incorporation into newly synthesized viral DNA (e.g., 6-24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail:
-
PBS
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, 2-10 µM)
-
THPTA (100 µM)
-
CuSO₄ (2 mM)
-
Sodium ascorbate (10 mM, add immediately before use)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the coverslips and image using fluorescence microscopy.
-
Quantitative Data
| Parameter | Value | Reference |
| In Vitro Reaction Yield | >95% (typical) | General Click Chemistry Protocols |
| In-Cell Labeling Concentration | 10-20 µM | De Wit et al., 2019[1] |
| In-Cell Incubation Time | 6-24 hours | De Wit et al., 2019[1] |
| Click Reaction Time (In-Cell) | 30-60 minutes | General In-Cell Click Protocols |
Visualizations
Caption: Experimental workflow for in-cell click labeling.
Caption: HIV-1 reverse transcription and labeling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Inefficient incorporation of the alkyne nucleoside. | Optimize the concentration of this compound and the incubation time. Ensure the virus is replication-competent. |
| Incomplete click reaction. | Use freshly prepared sodium ascorbate. Ensure the correct concentrations of all click reagents. Optimize reaction time. | |
| Cell permeabilization is insufficient. | Increase the concentration of Triton X-100 or the permeabilization time. | |
| High background fluorescence | Non-specific binding of the fluorescent azide. | Increase the number of washing steps after the click reaction. Include a blocking step with BSA before the click reaction. |
| Autofluorescence of cells. | Use a fluorophore with emission in the far-red spectrum. Use appropriate controls (cells without the alkyne nucleoside). | |
| Cell death/toxicity | High concentration of copper. | Use a copper-chelating ligand like THPTA or TBTA to reduce copper toxicity. Reduce the concentration of CuSO₄. |
| Toxicity of the alkyne nucleoside. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
Conclusion
The click chemistry labeling of this compound offers a robust and specific method for the fluorescent labeling of DNA. Its application in visualizing HIV-1 reverse transcription highlights its potential for studying dynamic biological processes at the molecular level. This protocol provides a foundation for researchers to apply this powerful technique in their own experimental systems for drug development and fundamental research.
References
Visualizing Viral Replication in Real-Time: Application and Protocols for 6-O-Propynyl-2'-deoxyguanosine in Live-Cell Imaging
Introduction
6-O-Propynyl-2'-deoxyguanosine is a modified nucleoside analog that serves as a powerful tool for the investigation of viral replication and cellular DNA synthesis in live cells. This alkyne-containing deoxyguanosine analog is metabolically incorporated into newly synthesized DNA by cellular or viral polymerases. The propargyl group, a terminal alkyne, enables a highly specific and efficient covalent reaction with azide-functionalized fluorescent dyes through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), a process commonly known as "click chemistry". This technique allows for the precise and sensitive visualization of DNA synthesis events within cells, offering researchers a dynamic view of processes such as viral infection and cellular proliferation.
One of the key applications of this compound is in the study of retroviruses like the human immunodeficiency virus (HIV-1). By designing nucleoside analogs that are preferentially incorporated by the viral reverse transcriptase (RT) over host cell DNA polymerases, it is possible to specifically label and track the synthesis of viral DNA (vDNA) in the early stages of infection. This enables the detailed examination of the kinetics and subcellular localization of reverse transcription, providing valuable insights into the viral life cycle and host-virus interactions.
Principle of the Technique
The experimental workflow for using this compound in live-cell imaging involves a two-step process. First, the cells are incubated with the alkyne-modified nucleoside, allowing it to be taken up and incorporated into newly synthesized DNA during replication. Following this metabolic labeling step, the cells are fixed and permeabilized to allow for the entry of the detection reagents. The second step is the click reaction, where a fluorescently labeled azide (B81097) is covalently attached to the propargyl group of the incorporated nucleoside. The resulting fluorescence can then be visualized and quantified using standard microscopy techniques.
Data Presentation
The selection of a suitable nucleoside analog for specific applications depends on several factors, including its cytotoxicity, effect on viral replication, and its substrate efficiency for the target polymerase versus host polymerases. The following table summarizes the characteristics of this compound (referred to as analog A3 in a key study) in comparison to other propargylated 2'-deoxynucleosides.[1]
| Analog | Cytotoxicity (CC50 in TZM-bl cells, µM) | HIV-1 Replication Inhibition (IC50, µM) | In Vitro Incorporation by HIV-1 RT | In Vitro Incorporation by Human Pol γ | vDNA Staining |
| 6-O-Propynyl-2'-dG (A3) | >100 | >100 | Yes | Yes | Yes |
| Analog A5 | >100 | >100 | Yes | No | No |
Data adapted from De Wit et al., J Biol Chem, 2019.[1] This table highlights that while this compound is incorporated by HIV-1 Reverse Transcriptase and allows for the staining of viral DNA, it also shows some incorporation by the human mitochondrial DNA polymerase γ. This can result in some background staining of mitochondria.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Viral DNA in HIV-1 Infected Cells
This protocol describes the metabolic labeling of newly synthesized HIV-1 DNA in TZM-bl cells using this compound.
Materials:
-
TZM-bl cells
-
Complete DMEM medium
-
HIV-1 viral stock
-
This compound (PdG)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed TZM-bl cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Metabolic Labeling: The following day, replace the medium with fresh complete DMEM containing the desired concentration of this compound (e.g., 10 µM). Incubate for 1-2 hours at 37°C and 5% CO2.
-
Infection: Add the HIV-1 viral stock to the cells at the desired multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for the desired time period to allow for reverse transcription and incorporation of the analog (e.g., 6-24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) in a buffer.
-
Staining: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Copper-Free Click Chemistry for Live-Cell Imaging
For applications requiring the visualization of DNA synthesis in living cells without fixation, a copper-free click chemistry approach can be employed. This method utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a cyclooctyne-bearing fluorescent dye, which avoids the cytotoxicity associated with copper catalysts.
Materials:
-
Cells of interest cultured in imaging-compatible dishes
-
Complete cell culture medium
-
This compound (PdG)
-
Azide-modified fluorescent dye compatible with SPAAC (e.g., DBCO-dye)
-
Live-cell imaging microscope with environmental chamber
Procedure:
-
Cell Seeding: Seed cells in imaging-compatible dishes (e.g., glass-bottom dishes).
-
Metabolic Labeling: Replace the medium with fresh medium containing the desired concentration of this compound. Incubate for a period appropriate for the biological process being studied.
-
Washing: Gently wash the cells twice with pre-warmed fresh medium to remove unincorporated nucleoside.
-
Live-Cell Staining: Add the SPAAC-compatible fluorescent dye (e.g., DBCO-dye) to the cell culture medium at the recommended concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed fresh medium to remove excess dye.
-
Live-Cell Imaging: Immediately image the cells using a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions.
Logical Relationships in Click Chemistry
The choice between copper-catalyzed and copper-free click chemistry depends on the experimental requirements, primarily whether the imaging will be performed on fixed or living cells.
References
Application Notes and Protocols for Tracking HIV Replication with 6-O-Propynyl-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the intricate process of HIV-1 replication within a host cell is paramount for understanding viral pathogenesis and developing effective antiretroviral therapies. A significant challenge in this endeavor is the specific and sensitive detection of newly synthesized viral DNA (vDNA) amidst the vast background of host cell genetic material. Metabolic labeling with nucleoside analogs coupled with bioorthogonal click chemistry offers a powerful strategy to overcome this hurdle. 6-O-Propynyl-2'-deoxyguanosine is a modified nucleoside that can be utilized by HIV-1 reverse transcriptase (RT) for vDNA synthesis. The incorporated propargyl group serves as a handle for the covalent attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the visualization of viral replication events.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in tracking HIV-1 replication.
Principle of the Method
The tracking of HIV replication using this compound is a two-step process. First, the nucleoside analog is introduced to HIV-infected cells. As a substrate for HIV-1 reverse transcriptase, it is incorporated into the nascent viral DNA during reverse transcription. The alkyne group on the guanosine (B1672433) analog is a bioorthogonal chemical reporter, meaning it does not interfere with biological processes.
In the second step, the cells are fixed, permeabilized, and subjected to a click chemistry reaction. A fluorescent azide (B81097) probe is added, which specifically and covalently ligates to the alkyne-modified viral DNA. This results in fluorescently labeled vDNA that can be visualized and analyzed using fluorescence microscopy. This method allows for the spatiotemporal tracking of viral DNA synthesis within the infected cell.
Data Presentation
Cytotoxicity Data
A critical aspect of using nucleoside analogs for metabolic labeling is their potential cytotoxicity. The following table summarizes the 50% cytotoxic concentration (CC50) of a propargylated 2'-deoxynucleoside analog (A3, closely related to or identical to this compound) and the commonly used nucleoside analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in MT4 cells.[2]
| Compound | Cell Line | CC50 (µM) |
| Propargylated Analog (A3) | MT4 | > 50 |
| 5-Ethynyl-2'-deoxyuridine (EdU) | MT4 | < 10 |
Table 1: Cytotoxicity of Nucleoside Analogs. The propargylated analog A3 demonstrates significantly lower cytotoxicity compared to EdU at concentrations typically used for labeling.[2]
HIV-1 Infectivity
The impact of the nucleoside analogs on viral replication was also assessed. The data indicates that the propargylated analogs, including A3, did not inhibit HIV-1 infectivity. In contrast, EdU showed a notable inhibition of viral replication.[2]
| Compound | Effect on HIV-1 Infectivity |
| Propargylated Analog (A3) | No significant inhibition |
| 5-Ethynyl-2'-deoxyuridine (EdU) | ~3-fold inhibition |
Table 2: Effect of Nucleoside Analogs on HIV-1 Infectivity. Propargylated analogs are more suitable for studying unperturbed viral replication due to their minimal impact on infectivity.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of HIV-1 DNA in Cell Culture
This protocol describes the metabolic labeling of newly synthesized HIV-1 DNA in a T-lymphocyte cell line using this compound.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 viral stock
-
This compound (stock solution in DMSO)
-
Polybrene or other transduction enhancers
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed the target cells at an appropriate density in a cell culture plate or flask.
-
Cell Infection:
-
Pre-treat the cells with polybrene (e.g., 8 µg/mL) for 30 minutes at 37°C.
-
Infect the cells with HIV-1 at a desired multiplicity of infection (MOI).
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
-
Metabolic Labeling:
-
Following infection, wash the cells with PBS to remove residual virus.
-
Resuspend the cells in fresh culture medium containing this compound. A final concentration of 10-20 µM is a good starting point. Include a no-analog control.
-
Incubate the cells for the desired period to allow for reverse transcription and incorporation of the analog (e.g., 6-24 hours).
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with PBS.
-
The cells are now ready for fixation and click chemistry staining.
-
Protocol 2: Click Chemistry Staining of Labeled HIV-1 DNA
This protocol details the copper-catalyzed click reaction to fluorescently label the incorporated this compound.
Materials:
-
Metabolically labeled cells
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA or TBTA)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Resuspend the cell pellet in fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO4, and a reducing agent in a buffer.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Resuspend the cells in PBS containing a nuclear stain (e.g., DAPI).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a drop of the cell suspension on a microscope slide with a coverslip using an appropriate mounting medium.
-
Proceed with fluorescence microscopy.
-
Protocol 3: Cytotoxicity Assay
This protocol provides a method to assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Target cell line (e.g., MT-4)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that reflects the duration of the labeling experiment (e.g., 24-72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.
Visualizations
Signaling Pathway of HIV-1 Reverse Transcription and Labeling
Experimental Workflow for Data Acquisition
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient incorporation of the analog. | Optimize the concentration of this compound and the incubation time. Ensure the viral infection was successful. |
| Incomplete click reaction. | Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize the reaction time. | |
| High background fluorescence | Non-specific binding of the fluorescent azide. | Increase the number and duration of wash steps after the click reaction. Use a blocking agent if necessary. |
| Cellular autofluorescence. | Use a spectral imaging microscope to subtract the autofluorescence signal. Choose a fluorescent probe with an emission wavelength that minimizes overlap with autofluorescence. | |
| Cell death or altered morphology | Cytotoxicity of the nucleoside analog. | Perform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration of this compound. |
| Toxicity from the click chemistry reagents. | Reduce the concentration of copper or the reaction time. Ensure thorough washing to remove all traces of the reagents. |
Conclusion
The use of this compound in combination with click chemistry provides a specific and sensitive method for tracking HIV-1 replication. Its low cytotoxicity and minimal impact on viral infectivity make it a superior alternative to other nucleoside analogs for studying the early stages of the viral life cycle. The protocols and data presented here offer a solid foundation for researchers to implement this powerful technique in their studies of HIV-1 pathogenesis and for the evaluation of novel antiretroviral compounds. Further optimization of these protocols for specific cell types and viral strains may be necessary to achieve the best results.
References
- 1. Purification of Viral DNA for the Identification of Associated Viral and Cellular Proteins [jove.com]
- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 6-O-Propynyl-2'-deoxyguanosine into DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the modified nucleoside, 6-O-Propynyl-2'-deoxyguanosine (6-O-propargyl-dG), into DNA. This is achieved through enzymatic incorporation of its triphosphate form (6-O-propargyl-dGTP) followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. This methodology allows for the precise labeling and modification of DNA for a wide range of applications in molecular biology, diagnostics, and drug development.
Overview
This compound is a modified deoxyguanosine analog containing a terminal alkyne group. This alkyne moiety serves as a handle for "click" chemistry, enabling the covalent attachment of various molecules, such as fluorophores, biotin, or other reporter groups functionalized with an azide. The incorporation of 6-O-propargyl-dG into DNA is a two-step process:
-
Enzymatic Incorporation: The triphosphate of this compound (6-O-propargyl-dGTP) is used as a substrate by a DNA polymerase and is incorporated into a growing DNA strand during processes like PCR, primer extension, or reverse transcription.
-
Click Chemistry Labeling: The alkyne-modified DNA is then reacted with an azide-containing molecule of interest via CuAAC to form a stable triazole linkage.
This method offers a powerful and versatile tool for DNA labeling and modification.
**2. Data Presentation
Table 1: Polymerase Specificity for this compound Triphosphate
| DNA Polymerase | Incorporation Efficiency | Fidelity | Notes |
| HIV-1 Reverse Transcriptase | Moderate to High[1] | Lower than cellular polymerases | Can efficiently incorporate 6-O-propargyl-dGTP, making it useful for labeling viral reverse transcription products[1]. |
| Human DNA Polymerase γ | Moderate[1] | High | Enables specific labeling of mitochondrial DNA, as polymerase γ is the primary replicative polymerase in mitochondria[1]. |
| Taq DNA Polymerase | Low to Moderate | Low | Successful incorporation may require optimization of reaction conditions. Proofreading activity is absent. |
| Pfu DNA Polymerase (exo-) | Low | High | The lack of exonuclease activity is crucial for preventing the removal of the modified nucleotide. |
| Klenow Fragment (exo-) | Low to Moderate | Moderate | Can be used for primer extension reactions. |
Note: The efficiency of incorporation can be sequence-dependent and may require optimization for different template-primer combinations.
Experimental Protocols
Protocol for Enzymatic Incorporation of this compound Triphosphate
This protocol provides a general guideline for incorporating 6-O-propargyl-dGTP into DNA using a primer extension reaction. The conditions can be adapted for PCR.
Materials:
-
This compound triphosphate (6-O-propargyl-dGTP)
-
DNA template
-
Primer specific to the DNA template
-
DNA Polymerase (e.g., HIV-1 Reverse Transcriptase, Human DNA Polymerase γ, or a proofreading-deficient polymerase)
-
Deoxynucleotide solution mix (dATP, dCTP, dTTP)
-
Reaction Buffer (specific to the chosen polymerase)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube:
| Component | Final Concentration | Example Volume (for 25 µL reaction) |
| Nuclease-free water | - | To 25 µL |
| 10x Polymerase Buffer | 1x | 2.5 µL |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 200 µM each | 0.5 µL |
| 6-O-propargyl-dGTP (1 mM) | 20 µM | 0.5 µL |
| Template DNA (10 ng/µL) | 1-10 ng | 1 µL |
| Primer (10 µM) | 0.4 µM | 1 µL |
| DNA Polymerase (5 U/µL) | 1-2.5 units | 0.5 µL |
-
Thermal Cycling (Primer Extension):
-
Initial Denaturation: 95°C for 2 minutes
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1-5 minutes (depending on the expected product length and polymerase speed)
-
-
Purification of Alkyne-Modified DNA:
-
Purify the DNA product using a standard PCR purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides and enzyme.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA
This protocol describes the labeling of the alkyne-modified DNA with an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified DNA (from protocol 3.1)
-
Azide-functionalized molecule (e.g., Azide-Fluor 545)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Nuclease-free water
-
DMSO (optional, for dissolving hydrophobic azides)
Procedure:
-
Prepare Stock Solutions:
-
Azide-functionalized molecule: 10 mM in DMSO or water
-
CuSO₄: 100 mM in nuclease-free water
-
THPTA or TBTA: 100 mM in nuclease-free water or DMSO
-
Sodium Ascorbate: 1 M in nuclease-free water (prepare fresh)
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following:
| Component | Final Concentration | Example Volume (for 50 µL reaction) |
| Alkyne-modified DNA (10 µM) | 1 µM | 5 µL |
| Azide-functionalized molecule (10 mM) | 100 µM | 0.5 µL |
| Nuclease-free water | - | To 50 µL |
| CuSO₄ (100 mM) | 1 mM | 0.5 µL |
| THPTA/TBTA (100 mM) | 5 mM | 2.5 µL |
-
Initiate the Reaction:
-
Add 1 µL of freshly prepared 1 M sodium ascorbate to the reaction mixture.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
-
Purification of Labeled DNA:
-
Purify the labeled DNA using a DNA purification kit, ethanol precipitation, or size-exclusion chromatography to remove excess reagents.
-
Visualizations
Caption: Workflow for labeling DNA with this compound.
Caption: Logical relationship of the two-step DNA labeling process.
References
Unlocking Genomic Insights: Applications of Alkyne-Modified Nucleosides
Harnessing the power of bioorthogonal chemistry, alkyne-modified nucleosides have emerged as indispensable tools in genomics research. These synthetic analogs of natural building blocks for DNA and RNA enable the precise labeling and tracking of newly synthesized nucleic acids, providing unprecedented insights into cellular processes like DNA replication, transcription, and RNA dynamics. This detailed application note explores the use of two prominent alkyne-modified nucleosides, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyluridine (B57126) (EU), in genomics, complete with experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Alkyne-modified nucleosides are cell-permeable and are readily incorporated into nascent DNA or RNA by the cell's own machinery. The embedded alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently tagged in a secondary reaction. This "click chemistry" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of a wide array of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for enrichment and sequencing.[1][2] This two-step approach offers high sensitivity and low background, overcoming many limitations of older techniques like those using bromodeoxyuridine (BrdU).[3][4]
Key Applications in Genomics:
-
Mapping DNA Replication: EdU is a thymidine (B127349) analog used to label newly synthesized DNA during the S-phase of the cell cycle.[4][5] This allows for the precise identification and quantification of proliferating cells in various contexts, from basic cell biology to cancer research and toxicology studies.[6][7][8]
-
Analyzing Nascent RNA: EU, a uridine (B1682114) analog, is incorporated into newly transcribed RNA.[9][10][11] This enables the study of transcription dynamics, RNA processing, and turnover rates. When coupled with high-throughput sequencing (EU-RNA-seq), it provides a global snapshot of the nascent transcriptome.[12]
-
Next-Generation Sequencing Library Preparation: The "ClickSeq" method utilizes click chemistry to ligate sequencing adapters to RNA or DNA fragments, offering a fragmentation-free approach that can reduce the formation of artifactual chimeras.[13][14]
Quantitative Data Summary
The efficiency of labeling with alkyne-modified nucleosides can be influenced by factors such as cell type, metabolic activity, and the specific experimental conditions. Below is a summary of typical working concentrations and incubation times.
| Parameter | 5-ethynyl-2'-deoxyuridine (EdU) | 5-ethynyluridine (EU) | Reference(s) |
| Typical Working Concentration | 10 µM (can be optimized between 1-20 µM) | 0.1 - 1 mM | [15][16] |
| Typical Incubation Time | 30 minutes - 2 hours (for cell cycle analysis) | 30 - 45 minutes | [3][12] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | [5][11] |
Note: Optimal concentrations and incubation times should be determined empirically for each experimental system to achieve sufficient signal without inducing cytotoxicity.[6]
Experimental Workflows and Signaling Pathways
EdU Labeling and Detection Workflow
The following diagram illustrates the general workflow for labeling and detecting newly synthesized DNA using EdU.
Caption: Workflow for EdU-based detection of DNA synthesis.
EU-RNA-Seq Workflow
This diagram outlines the key steps involved in labeling nascent RNA with EU followed by high-throughput sequencing.
Caption: Workflow for EU-RNA-seq to analyze nascent transcripts.
Detailed Experimental Protocols
Protocol 1: EdU Labeling and Detection for Fluorescence Microscopy
This protocol is adapted from various sources for labeling adherent cells.[3][15]
Materials:
-
Cells of interest cultured on coverslips
-
Culture medium
-
EdU stock solution (e.g., 10 mM in DMSO)
-
Fixative solution: 3.7% formaldehyde (B43269) in PBS
-
Permeabilization solution: 0.5% Triton® X-100 in PBS
-
Wash buffer: 3% BSA in PBS
-
Click reaction cocktail (prepare fresh):
-
Click-iT® reaction buffer
-
Copper (II) sulfate (B86663) (CuSO4)
-
Fluorescent azide
-
Reaction buffer additive (reducing agent)
-
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Labeling:
-
Prepare the desired concentration of EdU in pre-warmed culture medium (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under their optimal growth conditions.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells once with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
-
EdU Detection (Click Reaction):
-
Prepare the Click reaction cocktail according to the manufacturer's instructions immediately before use. Protect from light.
-
Remove the permeabilization buffer and wash the cells once with 3% BSA in PBS.
-
Add 0.5 mL of the Click reaction cocktail to each well, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
DNA Staining and Imaging:
-
If desired, perform antibody labeling for other cellular targets at this stage.
-
Wash the cells with PBS.
-
Stain the nuclei with a suitable counterstain like Hoechst 33342.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides and image using a fluorescence microscope.
-
Protocol 2: EU Labeling for Nascent RNA Capture (Precursor to EU-RNA-Seq)
This protocol provides a general method for labeling and capturing nascent RNA.[9][12][17]
Materials:
-
Cells of interest in culture
-
Culture medium
-
EU stock solution (e.g., 100 mM in DMSO)
-
TRIzol® reagent or other lysis buffer
-
RNA purification kit
-
Biotin-azide
-
Click reaction components (CuSO4, reducing agent, buffers)
-
Streptavidin magnetic beads
-
Wash buffers
Procedure:
-
EU Labeling of Cells:
-
Add EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate the cells for 30-45 minutes under their normal growth conditions.[12]
-
-
RNA Isolation:
-
Harvest the cells and lyse them using TRIzol® or a similar reagent.
-
Isolate total RNA using a standard RNA purification kit, ensuring to follow protocols that retain all RNA species.
-
-
Click Reaction for Biotinylation:
-
In a 50 µL total reaction volume, combine the isolated total RNA, biotin-azide, CuSO4, and a reducing agent in the appropriate reaction buffer.
-
Incubate the reaction according to the click chemistry kit manufacturer's protocol.
-
-
Capture of EU-labeled RNA:
-
Resuspend streptavidin magnetic beads in a suitable binding buffer.
-
Add the biotinylated RNA from the click reaction to the beads.
-
Incubate to allow the biotin-streptavidin interaction to occur.
-
Wash the beads several times with wash buffers to remove non-biotinylated RNA.
-
-
Elution and Downstream Processing:
-
Elute the captured RNA from the beads.
-
The enriched nascent RNA is now ready for downstream applications such as cDNA synthesis for RT-qPCR or library preparation for high-throughput sequencing (EU-RNA-seq).
-
These protocols provide a solid foundation for researchers to begin exploring the powerful applications of alkyne-modified nucleosides in their own genomic studies. As with any technique, optimization for specific cell types and experimental goals is recommended.
References
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 5. 5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | MDPI [mdpi.com]
- 7. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. ClickSeq: Replacing Fragmentation and Enzymatic Ligation with Click-Chemistry to Prevent Sequence Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClickSeq: Replacing Fragmentation and Enzymatic Ligation with Click-Chemistry to Prevent Sequence Chimeras | Springer Nature Experiments [experiments.springernature.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 6-O-Propynyl-2'-deoxyguanosine in Nascent DNA Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Propynyl-2'-deoxyguanosine (PdG) is a modified nucleoside analog of deoxyguanosine that contains a terminal alkyne group. This modification allows for its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". When introduced to cells, PdG is incorporated into newly synthesized DNA (nascent DNA) during replication. The incorporated alkyne group can then be covalently labeled with an azide-containing reporter molecule, such as a fluorophore or biotin, enabling the detection and isolation of nascent DNA. This technique provides a powerful tool for studying DNA replication, cell proliferation, and DNA damage repair.
This document provides detailed application notes and protocols for the use of this compound for nascent DNA capture.
Principle of Nascent DNA Capture using this compound
The workflow for nascent DNA capture using PdG involves three main steps:
-
Labeling: Proliferating cells are incubated with PdG, which is transported into the cell and phosphorylated by cellular kinases to its triphosphate form. DNA polymerases then incorporate the modified nucleotide into newly synthesized DNA strands.
-
Click Reaction: After labeling, the cells are fixed and permeabilized. A click chemistry reaction is then performed to attach a reporter molecule (e.g., a fluorescent azide (B81097) or biotin-azide) to the propargyl group of the incorporated PdG.
-
Detection and/or Enrichment: The labeled nascent DNA can be visualized by fluorescence microscopy or quantified by flow cytometry. Alternatively, if a biotin-azide was used, the labeled DNA can be enriched from the total DNA population using streptavidin-coated beads for downstream applications such as mass spectrometry or sequencing.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [1][2] |
| Molecular Weight | 305.29 g/mol | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Form | Solid | [1][2] |
| Color | White to off-white | [1] |
| Solubility | DMSO, Methanol | [1][2] |
| Storage | -20°C | [1][2] |
Table 2: Comparison of Nucleoside Analogs for Nascent DNA Labeling
| Feature | This compound (PdG) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Click Chemistry | Click Chemistry | Antibody-based |
| DNA Denaturation Required | No | No | Yes |
| Protocol Time | Short | Short | Long |
| Sensitivity | High | High | Moderate |
| Multiplexing Compatibility | High | High | Limited |
| Potential for DNA Damage Induction | Lower than EdU | Can induce DNA damage response | Low |
| Primary Application Highlighted in Literature | Visualization of mitochondrial DNA | General cell proliferation studies | General cell proliferation studies |
Experimental Protocols
Protocol 1: Labeling of Nascent DNA in Cultured Cells with this compound
Materials:
-
This compound (PdG)
-
Cell culture medium appropriate for the cell line
-
Sterile, tissue culture-treated plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
Procedure:
-
Cell Seeding: Seed cells on the desired culture vessel (e.g., multi-well plates, coverslips) and allow them to adhere and enter logarithmic growth phase. The optimal cell density will vary depending on the cell line.
-
Preparation of PdG Stock Solution: Prepare a 10 mM stock solution of PdG in sterile DMSO. Store at -20°C.
-
Labeling: Dilute the PdG stock solution directly into the cell culture medium to the desired final concentration (typically 1-10 µM). A titration experiment is recommended to determine the optimal concentration for your cell type.
-
Incubate the cells with the PdG-containing medium for the desired labeling period. The incubation time can range from minutes to hours, depending on the cell cycle length and the experimental goal.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with the permeabilization buffer for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction for Visualization of PdG-labeled DNA
Materials:
-
PdG-labeled, fixed, and permeabilized cells
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Reducing agent (e.g., 500 mM L-ascorbic acid or sodium ascorbate (B8700270) in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following components in order:
-
880 µL of click reaction buffer
-
20 µL of Copper(II) sulfate solution (final concentration: 2 mM)
-
1 µL of fluorescent azide stock (e.g., 10 mM stock for a final concentration of 10 µM)
-
100 µL of reducing agent solution (final concentration: 50 mM)
-
Note: The final concentrations of the components may need to be optimized.
-
-
Click Reaction: Remove the PBS from the wells and add the click reaction cocktail to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Enrichment of PdG-labeled DNA for Mass Spectrometry Analysis
Materials:
-
PdG-labeled cells
-
DNA extraction kit
-
Biotin-azide
-
Click reaction components (as in Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and TE buffers)
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Genomic DNA Extraction: Harvest PdG-labeled cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
Click Reaction with Biotin-Azide: Perform the click chemistry reaction on the extracted genomic DNA in solution. Use biotin-azide instead of a fluorescent azide.
-
Purification of Biotinylated DNA: Purify the DNA from the click reaction components using a DNA cleanup kit or ethanol (B145695) precipitation.
-
Enrichment of Nascent DNA:
-
Resuspend the streptavidin-coated magnetic beads in binding buffer.
-
Incubate the biotinylated DNA with the beads to allow for binding.
-
Wash the beads extensively with a series of wash buffers to remove non-biotinylated DNA.
-
Elute the enriched nascent DNA from the beads.
-
-
Enzymatic Digestion: Digest the enriched DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the presence of this compound and other modified nucleosides.
Mandatory Visualizations
Caption: Experimental workflow for nascent DNA capture.
Caption: Click chemistry reaction for labeling nascent DNA.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency of 6-O-Propynyl-2'-deoxyguanosine
Welcome to the technical support center for 6-O-Propynyl-2'-deoxyguanosine labeling. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the labeling efficiency of this alkyne-modified nucleoside. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.
FAQs: Addressing Common Issues with this compound Labeling
This section addresses frequently asked questions regarding the low labeling efficiency of this compound.
Q1: Why am I observing a weak or no signal after this compound labeling and click chemistry detection?
A1: Low signal is a common issue and can stem from several factors throughout the experimental workflow. These can be broadly categorized into three stages: cellular incorporation of the analog, the click reaction itself, and the imaging/detection process. Potential causes include:
-
Low Cellular Uptake and Incorporation:
-
Insufficient Incubation Time: The optimal incubation time for maximal incorporation of this compound can vary between cell types.
-
Suboptimal Compound Concentration: The concentration of the alkyne-modified nucleoside may need to be optimized for your specific cell line.
-
Inefficient Phosphorylation: Like other nucleoside analogs, this compound must be phosphorylated to its triphosphate form to be incorporated into DNA by polymerases. The efficiency of cellular kinases in phosphorylating this specific analog may be a limiting factor.
-
Cellular Transport: The compound's ability to efficiently cross the cell membrane via nucleoside transporters can influence its intracellular concentration.[1][2][3][4][5]
-
-
Inefficient Click Reaction:
-
Oxidized Copper Catalyst: The click reaction requires Copper(I) as a catalyst. Oxidation to Copper(II) will inhibit the reaction.
-
Inappropriate Reagent Concentrations: The concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand are critical for an efficient and non-toxic reaction.
-
Presence of Interfering Substances: Thiols from certain buffers or cellular components can interfere with the click reaction.[6]
-
-
Issues with Detection:
-
Improper Fixation and Permeabilization: Inadequate permeabilization of the cell and nuclear membranes can prevent the click chemistry reagents and detection antibodies from reaching the incorporated alkyne.[7][8][9][10]
-
Suboptimal Imaging Settings: Incorrect microscope settings or laser/filter combinations can lead to a weak signal.
-
Q2: How does the labeling efficiency of this compound compare to that of EdU (5-ethynyl-2'-deoxyuridine)?
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to store this compound as a solid at -20°C.[8] Stock solutions, typically prepared in DMSO or methanol, should be stored at -20°C or -80°C and used within a specified timeframe to avoid degradation.[7][11] For instance, one supplier suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[7][11]
Q4: Can the click reaction components be toxic to my cells?
A4: Yes, the copper catalyst used in the click reaction can be cytotoxic.[12] It is essential to use a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to minimize copper-induced toxicity.[13] Additionally, optimizing the concentrations of all click reaction components and the reaction time is critical to ensure cell viability.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low labeling efficiency with this compound.
Guide 1: Low or No Fluorescence Signal
This is the most common problem encountered. The following logical workflow can help identify and resolve the issue.
Caption: A logical workflow for troubleshooting low signal in this compound labeling experiments.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides typical concentration ranges for click chemistry reagents that can be used as a starting point for optimization.
| Reagent | Stock Concentration | Typical Final Concentration | Key Considerations |
| This compound | 10 mM in DMSO | 1 - 20 µM | Optimize for cell type and incubation time. |
| Copper (II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 - 200 µM | High concentrations can be toxic. |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 250 - 1000 µM | Use a 5-fold excess over CuSO₄ to chelate copper and reduce toxicity.[13] |
| Reducing Agent (Sodium Ascorbate) | 100 mM in H₂O (prepare fresh) | 1 - 5 mM | Essential to keep copper in the Cu(I) state. |
| Azide-Fluorophore | 1-10 mM in DMSO | 1 - 10 µM | Titrate to find the optimal signal-to-noise ratio. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound labeling experiment in cultured cells.
Protocol 1: Labeling of Nascent DNA in Cultured Cells
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS)
-
Copper (II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Azide-conjugated fluorophore
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Cell Seeding and Labeling:
-
Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and enter exponential growth.
-
Prepare the labeling medium by diluting the 10 mM this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired period (start with a time course, e.g., 2, 6, 12, and 24 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, add the components in the following order:
-
Click reaction buffer (e.g., PBS): 445 µL
-
Azide-fluorophore (from a 10 mM stock): 2.5 µL (final concentration: 50 µM, can be optimized)
-
Copper (II) Sulfate (from a 20 mM stock): 2.5 µL (final concentration: 100 µM)
-
THPTA (from a 50 mM stock): 10 µL (final concentration: 1 mM)
-
Sodium Ascorbate (from a 100 mM fresh stock): 20 µL (final concentration: 4 mM)
-
-
Note: The final concentrations of the click reaction components may need to be optimized.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the cell nuclei with a suitable counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in this compound labeling can aid in understanding and troubleshooting.
Metabolic Activation and Incorporation Pathway
The following diagram illustrates the putative metabolic pathway for the activation and incorporation of this compound into newly synthesized DNA.
Caption: The metabolic pathway of this compound from cellular uptake to DNA incorporation.
Experimental Workflow Diagram
This diagram provides a visual representation of the key steps in a this compound labeling experiment.
Caption: A step-by-step experimental workflow for this compound labeling.
By following these guidelines and protocols, researchers can systematically troubleshoot and optimize their this compound labeling experiments to achieve improved efficiency and reliable results.
References
- 1. Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Cytotoxicity from Deoxyguanosine-Enriched T-oligo in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 9. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aladdin-e.com [aladdin-e.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
Technical Support Center: Click Chemistry with 6-O-Propynyl-2'-deoxyguanosine
Welcome to the technical support center for troubleshooting click chemistry reactions involving 6-O-Propynyl-2'-deoxyguanosine. This guide is designed for researchers, scientists, and drug development professionals to help resolve common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound has failed or is showing very low yield. What are the most common causes?
A1: Failed or low-yield click reactions can stem from several factors. The most common culprits include:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.
-
Degradation of the Reducing Agent: Sodium ascorbate (B8700270), the most common reducing agent used to generate Cu(I) from a Cu(II) source (like CuSO₄), is prone to degradation, especially when in solution and exposed to air.
-
Impure Reagents or Solvents: Contaminants in your azide (B81097), this compound, or solvents can interfere with the reaction.
-
Suboptimal Reagent Concentrations: The stoichiometry of the reactants, copper catalyst, ligand, and reducing agent is crucial for an efficient reaction.
-
Solubility Issues: Poor solubility of this compound or the azide partner in the chosen reaction solvent can hinder the reaction.
-
Presence of Interfering Functional Groups: In complex molecules, other functional groups might interfere with the click reaction or chelate the copper catalyst.
Q2: I observe a precipitate forming during my reaction. What is it and how can I prevent it?
A2: Precipitate formation can be due to several reasons. It could be the desired product if it is insoluble in the reaction mixture. However, it is often an indication of a problem, such as the formation of insoluble copper salts or aggregation of your starting materials. Using a copper-chelating ligand like TBTA or THPTA can help maintain the copper catalyst in solution. Ensuring your starting materials are fully dissolved before initiating the reaction is also critical. If solubility is an issue, consider adjusting the co-solvent (e.g., DMSO, t-BuOH) percentage in your reaction buffer.
Q3: Can I use any copper source for my click reaction?
A3: While various copper sources can be used, copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate is the most common and convenient method for in situ generation of the active Cu(I) catalyst.[1] Other sources include copper(I) iodide (CuI) or copper(I) bromide (CuBr), but these can be less stable and require careful handling to prevent oxidation.
Q4: How important is degassing the reaction mixture?
A4: Degassing is a critical step to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[2] Bubbling an inert gas like argon or nitrogen through your reaction mixture before adding the copper catalyst and reducing agent can significantly improve reaction efficiency and reproducibility.[3][4]
Q5: What is the role of a ligand (e.g., TBTA, THPTA) in the click reaction?
A5: Ligands play a multifaceted role in CuAAC reactions. They stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation.[1][5] This stabilization also enhances the reaction rate and can protect sensitive biomolecules from potential damage caused by free copper ions.[2][5] For aqueous reactions, a water-soluble ligand like THPTA is often preferred.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your click chemistry experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II) due to oxygen exposure. | Degas all buffers and the reaction mixture thoroughly with argon or nitrogen before adding the copper source and reducing agent.[3][4] |
| Degraded Reducing Agent: Sodium ascorbate solution is old or has been exposed to air. | Always use a freshly prepared solution of sodium ascorbate.[3] | |
| Incorrect Stoichiometry: Suboptimal ratio of reactants, catalyst, and ligand. | Optimize the molar ratios. A common starting point is 1 equivalent of alkyne, 1.2-1.5 equivalents of azide, 0.1-0.2 equivalents of CuSO₄, 0.5-1.0 equivalent of ligand, and 1-2 equivalents of sodium ascorbate. | |
| Solubility Issues: this compound or the azide partner is not fully dissolved. | Ensure all components are fully dissolved before initiating the reaction. Consider using a co-solvent like DMSO or t-BuOH. For this compound, a stock solution in DMSO can be prepared.[6] If precipitation occurs upon addition of reagents, gentle heating and vortexing may help.[3] | |
| Inconsistent Results/Poor Reproducibility | Variable Oxygen Exposure: Inconsistent degassing between experiments. | Standardize your degassing procedure in terms of time and flow rate of the inert gas. |
| Order of Reagent Addition: Adding reagents in a different order can affect the reaction. | A recommended order is to mix the alkyne and azide in the degassed buffer, followed by the addition of the copper/ligand premix, and finally initiating the reaction with the fresh sodium ascorbate solution.[2] | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of Cu(II) and oxygen. | Ensure thorough degassing and the presence of a sufficient excess of reducing agent to keep the copper in the Cu(I) state.[2] The use of a stabilizing ligand also helps to minimize this side reaction. |
| Degradation of Starting Material: The reaction conditions may be too harsh for your molecules. | Ensure the pH of the reaction buffer is within a suitable range (typically 7-8). If working with sensitive biomolecules, consider using a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | |
| Difficulty in Product Purification | Residual Copper: Copper ions can be difficult to remove and may interfere with downstream applications. | Purify the product using a method that removes copper, such as chelation with EDTA followed by size exclusion chromatography or HPLC. For oligonucleotides, ethanol (B145695) or acetone (B3395972) precipitation can be effective.[3] |
Experimental Protocols
Protocol 1: General Procedure for Click Chemistry with this compound
This protocol is a starting point and may require optimization for your specific azide partner and application.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Inert gas (Argon or Nitrogen)
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount in DMSO. Store at -20°C.
-
Azide (10 mM): Dissolve in DMSO or an appropriate solvent. Store at -20°C.
-
CuSO₄ (100 mM): Dissolve in nuclease-free water. Store at room temperature.
-
Sodium Ascorbate (1 M): Dissolve in nuclease-free water. Prepare this solution fresh for each experiment.
-
TBTA (50 mM in DMSO) or THPTA (50 mM in water): Prepare and store at -20°C.
Reaction Procedure:
-
In a microcentrifuge tube, add your this compound (e.g., to a final concentration of 100 µM) and your azide (e.g., to a final concentration of 120 µM) to the reaction buffer (e.g., PBS with 10-20% DMSO).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution (to a final concentration of 1 mM) and the ligand stock solution (to a final concentration of 5 mM). Vortex briefly.
-
Add the catalyst premix to the degassed alkyne/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10 mM).
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect from light if using fluorescent azides.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS).
-
Once complete, the product can be purified by HPLC, solid-phase extraction, or precipitation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for CuAAC reactions with modified nucleosides, which can serve as a guideline for optimizing your reaction with this compound.
| Alkyne | Azide | Copper Source (eq) | Ligand (eq) | Reducing Agent (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Alkyne-modified nucleoside | Bile acid azide | CuSO₄ (1) | None specified | Sodium Ascorbate (1.5) | H₂O/t-BuOH/THF | 18 | 60-90 | [6] |
| 5'-azido-2'deoxyadenosine | 3-O-propargyl-13α-estrone | CuI (not specified) | Not specified | Not specified | Not specified | Not specified | 68 | [6] |
| Alkyne-nucleoside | Azido-coumarin | CuSO₄ (0.1) | DIPEA | Sodium Ascorbate (0.3) | t-BuOH/H₂O | 16 | 50-60 | [7] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a CuAAC reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield click reactions.
Hypothetical Cellular Application Pathway
Caption: Probing DNA replication using this compound.
References
- 1. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 6-O-Propynyl-2'-deoxyguanosine concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 6-O-Propynyl-2'-deoxyguanosine (6-O-PdG) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-O-PdG) and what is its primary application?
A1: this compound (6-O-PdG) is a modified nucleoside, specifically a deoxyguanosine analog that contains a propynyl (B12738560) group, which has a terminal alkyne.[1][2] Its primary application is in metabolic labeling of DNA.[3] Proliferating cells incorporate 6-O-PdG into their newly synthesized DNA. The alkyne group then serves as a handle for "click chemistry," a highly specific and efficient bioorthogonal reaction.[3] This allows researchers to attach fluorescent probes or other tags to the DNA, enabling visualization and quantification of DNA replication and cell proliferation.[3]
Q2: What is a recommended starting concentration for 6-O-PdG in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A common starting range for alkyne-modified nucleosides like 6-O-PdG in cell culture is between 1 µM and 20 µM.[4][5] The ideal concentration will balance high labeling efficiency with minimal cytotoxicity. We recommend testing a range of concentrations (e.g., 1, 5, 10, 20, and 50 µM) to identify the optimal window for your specific cell type and experimental conditions.
Q3: How should I prepare and store 6-O-PdG stock solutions?
A3: 6-O-PdG is typically soluble in organic solvents like DMSO.[6] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[2] When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6][7]
Q4: How long should I incubate my cells with 6-O-PdG?
A4: The incubation time depends on the cell cycle length of your specific cell line and the goal of your experiment. For many rapidly dividing cancer cell lines, an incubation period of 2 to 24 hours is sufficient to label a significant portion of the S-phase cells. For slower-growing cells, a longer incubation period may be necessary. It is advisable to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) in conjunction with your dose-response experiment to determine the optimal labeling duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Cytotoxicity | 1. 6-O-PdG concentration is too high: Nucleoside analogs can be toxic at high concentrations, potentially by causing DNA damage or replication stress.[8][9] | 1a. Perform a dose-response experiment to determine the IC50 value and identify a lower, non-toxic concentration. Start with concentrations as low as 1 µM.[4] 1b. Reduce the incubation time. |
| 2. High DMSO concentration: The solvent used for the stock solution can be toxic to cells.[7] | 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v).[6][7] | |
| 3. Cell line sensitivity: Some cell lines are inherently more sensitive to nucleoside analogs.[10] | 3. Compare with a less sensitive, control cell line if available. Optimize the concentration specifically for the sensitive line. | |
| Low or No Labeling Signal | 1. 6-O-PdG concentration is too low: Insufficient analog is available for incorporation. | 1. Gradually increase the 6-O-PdG concentration. Confirm with a dose-response curve. |
| 2. Short incubation time: Cells may not have had enough time to progress through S-phase and incorporate the analog. | 2. Increase the incubation time, considering the cell line's doubling time. | |
| 3. Low cell proliferation rate: The cell population may have a low percentage of cells in S-phase. | 3a. Ensure cells are in the logarithmic growth phase when starting the experiment. 3b. Use a positive control for proliferation (e.g., a known mitogen) if applicable. | |
| 4. Inefficient click reaction: Problems with the subsequent detection step after incorporation. | 4. Troubleshoot the click chemistry protocol. Ensure reagents (e.g., fluorescent azide (B81097), copper catalyst) are fresh and used at optimal concentrations.[11] | |
| 5. Inaccessible 5' end: For some labeling techniques, the structure of the nucleic acid might hinder access. | 5. If applicable to your downstream process, consider a heat denaturation step (e.g., 90-100°C for 5-10 minutes) followed by rapid cooling on ice.[11] | |
| High Background Signal | 1. Non-specific binding of detection reagent: The fluorescent probe may be binding non-specifically to cells or other molecules. | 1a. Increase the number and duration of wash steps after the click reaction.[11] 1b. Include a blocking step in your protocol. 1c. Titrate the concentration of the fluorescent azide to find the lowest effective concentration. |
| 2. Unincorporated 6-O-PdG: Residual analog in the well may react with the detection probe. | 2. Ensure thorough washing of cells after the 6-O-PdG incubation period and before fixation and permeabilization. | |
| High Experiment-to-Experiment Variability | 1. Inconsistent cell seeding density: Different starting cell numbers will result in varied proliferation rates.[7][12] | 1. Standardize your cell seeding protocol and ensure a consistent cell density at the start of every experiment.[6] |
| 2. Inaccurate pipetting: Errors in preparing dilutions of 6-O-PdG. | 2. Ensure the stock solution is fully thawed and mixed before use. Use calibrated pipettes.[6] | |
| 3. High cell passage number: Cell characteristics can change over time in culture. | 3. Use cells within a consistent and low passage number range for all related experiments. |
Experimental Protocols
Protocol 1: Determining Optimal 6-O-PdG Concentration
This protocol outlines a dose-response experiment to find the optimal balance between labeling efficiency and cell viability.
Materials:
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Cell line of interest
-
Complete cell culture medium
-
6-O-PdG (powder or solution)
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Sterile DMSO
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96-well plates (one for viability, one for labeling)
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Cell viability reagent (e.g., Resazurin, MTT)
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Click chemistry detection reagents (e.g., fluorescent azide, copper (II) sulfate, reducing agent)
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Fixation solution (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
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Plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in two 96-well plates at a density that ensures they are in the exponential growth phase at the time of analysis (e.g., 2,000-8,000 cells/well).[7] Allow cells to adhere overnight.
-
Prepare 6-O-PdG Dilutions: Prepare a 2X working solution series of 6-O-PdG in complete medium from your DMSO stock. Suggested final concentrations: 0, 1, 2.5, 5, 10, 20, 50, 100 µM. The '0' concentration well should contain an equivalent amount of DMSO as the highest concentration well and will serve as the negative control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 6-O-PdG dilutions to the appropriate wells.
-
Incubation: Incubate the plates for a predetermined time based on your cell line's doubling time (e.g., 24 hours).
-
Cell Viability Assay (Plate 1):
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for Resazurin).[12]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-only control.
-
-
Labeling Efficiency Assay (Plate 2):
-
Fixation: Gently wash cells with PBS, then add fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS, then add permeabilization buffer for 20 minutes.
-
Click Reaction: Wash cells with PBS. Prepare the click reaction cocktail according to your kit's protocol and add it to each well. Incubate for 30-60 minutes in the dark.
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Washing & Staining: Wash cells three times with a wash buffer (e.g., PBS with 0.5% BSA). Add a nuclear counterstain (e.g., DAPI) if desired.
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Imaging/Analysis: Analyze the plate using a fluorescence microscope or high-content imager to determine the percentage of labeled cells (6-O-PdG positive) versus total cells (DAPI positive).
-
Data Presentation
Table 1: Example Dose-Response Data for 6-O-PdG Optimization
| 6-O-PdG Conc. (µM) | Cell Viability (%) (± SD) | Labeling Efficiency (%) (± SD) |
| 0 (DMSO Control) | 100 ± 4.5 | 0.5 ± 0.2 |
| 1 | 98.7 ± 5.1 | 35.2 ± 3.1 |
| 5 | 96.2 ± 4.8 | 78.9 ± 5.5 |
| 10 | 94.5 ± 5.3 | 91.3 ± 4.2 |
| 20 | 85.1 ± 6.2 | 92.1 ± 3.9 |
| 50 | 62.4 ± 7.1 | 93.5 ± 3.5 |
| 100 | 35.8 ± 8.5 | N/A (High Cytotoxicity) |
In this hypothetical example, 10 µM would be chosen as the optimal concentration, as it provides high labeling efficiency (>90%) while maintaining high cell viability (>90%).
Visual Guides
Diagrams of Workflows and Pathways
Caption: Workflow for determining the optimal 6-O-PdG concentration.
Caption: A logical troubleshooting guide for low 6-O-PdG labeling.
References
- 1. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and mutagenic properties of O6-alkyl-2'-deoxyguanosine lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced cytotoxicity from deoxyguanosine-enriched T-oligo in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Cytotoxicity from Deoxyguanosine-Enriched T-oligo in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in 6-O-Propynyl-2'-deoxyguanosine imaging
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the use of 6-O-Propynyl-2'-deoxyguanosine (6-O-Pr-dG) for cellular imaging. The primary focus is on identifying and mitigating sources of background fluorescence to improve signal-to-noise ratios.
Troubleshooting Guide
High background fluorescence can obscure specific signals, leading to misinterpreted results. This section addresses the most common issues encountered during 6-O-Pr-dG imaging workflows.
Question: Why is my overall background signal diffusely high across the entire image?
Answer: This issue often stems from one of three sources: cellular autofluorescence, excess fluorescent azide (B81097) probe, or suboptimal reaction/wash conditions.
-
Potential Cause 1: Cellular Autofluorescence. Many cell types naturally fluoresce, particularly in the green spectrum, due to endogenous molecules like NADH, riboflavin, and collagen.[1] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can exacerbate this issue.[1]
-
Solution 1.1: Quenching. After fixation, treat cells with a quenching agent. Sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence.[1] Alternatively, a brief incubation with 0.1-0.5% Trypan Blue or Sudan Black B can quench broad-spectrum autofluorescence, but may interfere with red-shifted fluorophores.
-
Solution 1.2: Change Fixative. If possible, switch from aldehyde-based fixatives to an organic solvent like ice-cold methanol, which often induces less autofluorescence.[1]
-
Solution 1.3: Choose a Better Fluorophore. Shift to fluorescent azide probes in the red or far-red spectrum (e.g., emitting >650 nm), as cellular autofluorescence is weakest in this range.[2]
-
-
Potential Cause 2: Non-specific Binding of Fluorescent Azide. The azide-conjugated fluorophore may be binding non-specifically to cellular components.
-
Solution 2.1: Optimize Azide Concentration. Titrate the fluorescent azide to determine the lowest concentration that still provides a strong specific signal. Excess probe is a common cause of high background. Start with the recommended concentration and test 2-fold to 5-fold lower concentrations.
-
Solution 2.2: Increase Wash Steps. After the click reaction, increase both the number and duration of wash steps. Using a mild detergent like 0.1% Tween-20 in the wash buffer can help remove non-specifically bound probe.
-
-
Potential Cause 3: Inefficient Click Reaction. An incomplete or inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can leave unreacted reagents that contribute to background.
-
Solution 3.1: Use Fresh Reducing Agent. The sodium ascorbate (B8700270) solution used to reduce Cu(II) to the catalytic Cu(I) state is prone to oxidation. Always use a freshly prepared solution for the click reaction cocktail.
-
Solution 3.2: Optimize Reagent Ratios. The ratio of copper, ligand, and reducing agent is critical. Ensure that sodium ascorbate is in significant excess relative to the copper sulfate.
-
Question: I'm seeing bright, non-specific fluorescent puncta or aggregates. What is the cause?
Answer: This is typically caused by the precipitation of the fluorescent azide probe, which is often hydrophobic.
-
Solution 1: Pre-clear the Azide Stock. Before adding the fluorescent azide to the click reaction cocktail, centrifuge the stock tube at high speed (>10,000 x g) for 5-10 minutes. Carefully pipette the supernatant from the top, avoiding any pelleted aggregates.
-
Solution 2: Filter the Reaction Cocktail. If aggregates persist, the entire click reaction cocktail can be filtered through a 0.22 µm syringe filter before being added to the cells.
Question: My negative control (cells not treated with 6-O-Pr-dG but subjected to the click reaction) is showing a signal. Why?
Answer: This indicates that the fluorescent azide is binding to cellular components independently of the 6-O-Pr-dG alkyne group.
-
Potential Cause 1: Non-specific Probe Binding. As described above, the fluorophore itself may have an affinity for certain cellular structures.
-
Solution 1.1: Add a Blocking Step. Include a blocking step with Bovine Serum Albumin (BSA) before the click reaction to saturate non-specific binding sites.
-
Solution 1.2: Titrate Azide Concentration. A lower concentration of the fluorescent azide is less likely to produce significant background signal in the absence of the target alkyne.
-
-
Potential Cause 2: Copper-Mediated Non-specific Labeling. In some cases, the copper catalyst may promote the weak, non-specific interaction of the alkyne or azide probe with cellular proteins.
-
Solution 2.1: Optimize Copper Concentration. Perform a titration to find the lowest effective concentration of CuSO₄.
-
Solution 2.2: Ensure Proper Ligand Use. A copper-chelating ligand (e.g., TBTA) is designed to stabilize the Cu(I) oxidation state and improve reaction specificity. Ensure it is used at the correct concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a 6-O-Pr-dG imaging experiment? A1: The process involves four main stages: (1) Labeling , where cells are incubated with 6-O-Pr-dG to allow its incorporation into newly synthesized DNA; (2) Fixation & Permeabilization , where cells are fixed to preserve their structure and permeabilized to allow entry of detection reagents; (3) Click Reaction , where a fluorescent azide is covalently attached to the incorporated 6-O-Pr-dG; and (4) Imaging , where the fluorescent signal is detected via microscopy.
Q2: What concentration of 6-O-Pr-dG should I use for labeling? A2: The optimal concentration depends on the cell type, cell division rate, and experimental goals. A typical starting range is 10-50 µM, incubated for a period of a few hours to a full cell cycle. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: Which fluorescent azide is best for my experiment? A3: The choice depends on your microscope's filter sets and the potential for autofluorescence. To minimize background, select bright, photostable fluorophores that emit in the red or far-red spectrum (e.g., Alexa Fluor 594, 647, or similar). These are less likely to overlap with endogenous cellular fluorescence.
Q4: Can I perform immunofluorescence staining with my 6-O-Pr-dG labeling? A4: Yes. The click reaction is bio-orthogonal and generally compatible with subsequent immunofluorescence protocols. It is often best to perform the click chemistry step first, followed by blocking, primary antibody incubation, and secondary antibody incubation.
Experimental Protocols & Data
Detailed Experimental Protocol: 6-O-Pr-dG Labeling and Detection
This protocol is a general guideline and may require optimization.
-
Cell Seeding: Plate cells on glass coverslips or imaging-grade microplates and allow them to adhere overnight under standard culture conditions.
-
Metabolic Labeling:
-
Prepare a stock solution of 6-O-Pr-dG in DMSO.
-
Dilute the 6-O-Pr-dG stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 20 µM).
-
Remove the old medium from the cells and replace it with the 6-O-Pr-dG-containing medium.
-
Incubate for the desired duration (e.g., 2-24 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash cells twice with PBS containing 3% BSA.
-
-
Click Reaction:
-
Prepare a fresh "Click Reaction Cocktail" by adding reagents in the order listed in Table 2. Use the cocktail within 15 minutes of preparation.
-
Remove the wash buffer from the cells and add enough Click Reaction Cocktail to cover them (e.g., 500 µL for a well in a 24-well plate).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with PBS containing 3% BSA.
-
(Optional) If performing immunofluorescence, proceed with your standard protocol.
-
Wash cells twice more with PBS.
-
Counterstain nuclei with a DNA dye like DAPI or Hoechst, if desired.
-
Wash a final time with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with filter sets appropriate for your chosen fluorophore and counterstain.
-
Quantitative Data Tables
Table 1: Recommended Reagent Concentration Ranges for Cell Labeling
| Reagent | Typical Stock Conc. | Typical Working Conc. | Notes |
|---|---|---|---|
| 6-O-Propynyl-2'-dG | 10-50 mM in DMSO | 10-50 µM | Must be optimized for cell type and incubation time. |
| Fluorescent Azide | 1-10 mM in DMSO | 1-5 µM | Titrate to find the lowest effective concentration. |
Table 2: Example Click Reaction Cocktail (per 1 mL)
| Component | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| PBS | 1X | 870 µL | - |
| Fluorescent Azide | 2 mM | 2.5 µL | 5 µM |
| CuSO₄·5H₂O | 100 mM | 20 µL | 2 mM |
| Copper Ligand (e.g., TBTA) | 50 mM | 8 µL | 400 µM |
| Sodium Ascorbate | 500 mM (Fresh) | 100 µL | 50 mM |
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical experimental workflow for 6-O-Pr-dG labeling and imaging.
Caption: A troubleshooting flowchart for diagnosing high background fluorescence.
Signaling Pathway / Reaction Mechanism
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Technical Support Center: 6-O-Propynyl-2'-deoxyguanosine and Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxicity of 6-O-Propynyl-2'-deoxyguanosine in primary cells.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the cytotoxicity of this compound in primary cells?
A1: As of late 2025, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on primary cells. This compound is primarily utilized as a reagent in "click chemistry" for labeling and detecting DNA.[1] Therefore, it is crucial for researchers to perform their own cytotoxicity assessments for their specific primary cell type and experimental conditions.
Q2: What is the expected mechanism of cytotoxicity for a modified nucleoside like this compound?
A2: While specific data for this compound is scarce, the cytotoxicity of nucleoside analogs often stems from their interference with DNA and RNA synthesis.[2] After phosphorylation within the cell, these analogs can be incorporated into growing nucleic acid chains, leading to chain termination or dysfunctional DNA/RNA.[3] This can trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[2] Some nucleoside analogs are also known to induce mitochondrial toxicity.[4]
Q3: Should I be concerned about the alkyne group on this compound?
A3: The propargyl group (a type of alkyne) is a reactive moiety used for click chemistry. While often considered bioorthogonal, some studies suggest that alkyne-containing molecules can have biological effects, including potential cytotoxicity, especially at higher concentrations or with prolonged exposure.[5] It is therefore important to include appropriate controls to distinguish between the effects of the nucleoside analog itself and any potential effects of the alkyne group.
Q4: What are the key differences in cytotoxicity testing between primary cells and immortalized cell lines?
A4: Primary cells are isolated directly from tissues and have a finite lifespan. They are generally more sensitive to chemical treatments and culture conditions than immortalized cell lines. Therefore, it is essential to use optimized, gentle protocols and to be aware that cytotoxicity may be observed at lower concentrations in primary cells.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death in Control Group
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is often dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic to your primary cells. Run a vehicle control with the solvent alone to determine its effect. |
| Primary Cell Viability | Primary cells have a limited lifespan and can be sensitive to handling. Ensure your cells are healthy and have a high viability before starting the experiment. Use trypan blue exclusion to assess viability. |
| Culture Conditions | Suboptimal culture conditions (e.g., pH, temperature, CO2 levels, media formulation) can stress primary cells and increase their sensitivity. Ensure all culture parameters are optimized for your specific cell type. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Ensure that this compound is stored correctly and is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density. |
| Assay Timing | The timing of the cytotoxicity assay can significantly impact the results. Perform a time-course experiment to determine the optimal incubation period for observing a cytotoxic effect. |
| Assay Interference | The compound itself may interfere with the chemistry of your cytotoxicity assay (e.g., reducing MTT). Run appropriate assay controls, including a cell-free control with the compound, to check for interference. |
Data Presentation
When presenting cytotoxicity data, it is crucial to do so in a clear and structured manner. Below is an example of how to tabulate IC50 values (the concentration of a drug that gives half-maximal response) for this compound in different primary cell types.
Table 1: Example IC50 Values for this compound in Primary Human Cells
| Primary Cell Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 48 | 75.2 | MTT Assay |
| Human Dermal Fibroblasts (HDFs) | 48 | 120.5 | MTT Assay |
| Peripheral Blood Mononuclear Cells (PBMCs) | 24 | 55.8 | Annexin V/PI |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[6][7][8][9]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
-
Cell Treatment: Treat primary cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15][16]
-
Cell Lysis: After treatment with this compound, lyse the primary cells using a supplied lysis buffer.
-
Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Signal Detection: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate by active caspase-3.
-
Data Analysis: Quantify the caspase-3 activity and compare it to untreated controls.
Visualizations
Putative Signaling Pathway for Nucleoside Analog-Induced Cytotoxicity
The following diagram illustrates a potential signaling pathway for cytotoxicity induced by a deoxyguanosine analog. This is a generalized pathway and requires experimental validation for this compound.
Caption: Putative pathway of 6-O-Propynyl-2'-dG cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
This diagram outlines the general workflow for evaluating the cytotoxic effects of a compound on primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. mpbio.com [mpbio.com]
preventing degradation of 6-O-Propynyl-2'-deoxyguanosine stock solution
Welcome to the technical support center for 6-O-Propynyl-2'-deoxyguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of stock solutions and to offer troubleshooting assistance for related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. It is shipped at ambient temperature, and short-term exposure (up to one week) to ambient temperatures is generally acceptable.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and Methanol are the recommended solvents for preparing stock solutions of this compound.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: For optimal stability, stock solutions should be stored at -80°C. Under these conditions, the solution is stable for up to 6 months. If stored at -20°C, the solution should be used within 1 month.
Q4: Can I store the stock solution at room temperature?
A4: No, it is not recommended to store the stock solution at room temperature as this will lead to rapid degradation of the compound.
Q5: What are the potential degradation pathways for this compound in a stock solution?
A5: The primary degradation pathways are believed to be hydrolysis of the O6-propynyl ether bond and cleavage of the N-glycosidic bond (depurination), especially under acidic conditions. Depurination results in the formation of the free purine (B94841) base (6-O-Propynylguanine) and an abasic site (the deoxyribose sugar). Hydrolysis of the ether bond would yield 2'-deoxyguanosine (B1662781).
Troubleshooting Guide
This guide addresses common issues encountered with this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Reduced activity or inconsistent experimental results. | Degradation of the stock solution due to improper storage (e.g., prolonged storage at -20°C or room temperature). | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -80°C. 4. Verify the purity of the old and new stock solutions using HPLC analysis (see Experimental Protocols). |
| Visible precipitate in the stock solution after thawing. | The compound may have precipitated out of solution due to concentration or temperature changes. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may indicate degradation. Analyze the solution by HPLC. |
| Unexpected peaks in analytical experiments (e.g., HPLC, Mass Spectrometry). | The presence of degradation products such as 2'-deoxyguanosine or 6-O-Propynylguanine. | 1. Identify the unexpected peaks by comparing their retention times and/or mass-to-charge ratios with those of known potential degradation products. 2. Follow the "Reduced activity" troubleshooting steps to prepare a fresh, pure stock solution. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound stock solution and detecting potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | This compound will have a specific retention time under these conditions. Degradation products like 2'-deoxyguanosine and guanine (B1146940) will have different, typically shorter, retention times. |
Visualizations
Caption: Troubleshooting workflow for degraded stock solution.
Caption: Potential degradation pathways of the compound.
Technical Support Center: 6-O-Propynyl-2'-deoxyguanosine for Enhanced Signal-to-Noise Ratio
Welcome to the technical support center for 6-O-Propynyl-2'-deoxyguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing this alkyne-modified nucleoside to improve signal-to-noise ratios in a variety of biochemical applications, particularly in the context of DNA labeling and damage detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified nucleoside that contains a terminal alkyne group. This alkyne group allows for a highly specific and efficient reaction with azide-containing molecules through a process called copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". By incorporating this compound into newly synthesized DNA, researchers can subsequently attach a variety of azide-modified reporters (e.g., fluorescent dyes, biotin) to specifically label and detect these DNA strands with high precision, leading to an improved signal-to-noise ratio.
Q2: What are the primary applications of this compound?
A2: The primary application of this compound is in the metabolic labeling of DNA. This is particularly useful for:
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Visualizing DNA replication and cell proliferation.
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Detecting and quantifying DNA damage and repair.
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Identifying sites of viral DNA synthesis.[1]
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Isolating and identifying specific DNA fragments.
Q3: What are the main advantages of using this compound over other labeling methods?
A3: The key advantage of the this compound and click chemistry system is its bioorthogonality. The alkyne and azide (B81097) groups are not naturally present in most biological systems, ensuring that the labeling reaction is highly specific and does not interfere with normal cellular processes.[2] This leads to very low background signal and a high signal-to-noise ratio compared to more traditional methods like antibody-based detection of bromodeoxyuridine (BrdU).
Troubleshooting Guides
High background and low signal are common issues that can compromise the quality of experimental data. The following sections provide guidance on how to troubleshoot these problems.
Issue 1: High Background Signal
High background fluorescence or non-specific signal can obscure the specific signal from your labeled DNA.
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific binding of copper ions | Use a copper-chelating ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst and prevent its non-specific binding to cellular components.[3] A final wash with a chelator like EDTA can also help remove residual copper.[3] |
| Excess fluorescent azide probe | Decrease the concentration of the fluorescent azide probe to the lowest effective concentration. Increase the number and duration of washing steps after the click reaction to remove unbound probe.[3] Consider using a blocking agent like bovine serum albumin (BSA) in your buffers. |
| Side reactions with cellular components | If working with protein-rich samples, be aware of potential reactions between the alkyne probe and free thiols in cysteine residues.[3] Ensure that your buffers are free of primary amines which can interfere with the reaction.[3] |
| Impure reagents | Use high-purity this compound and azide probes. Prepare fresh solutions of reagents, especially the sodium ascorbate (B8700270) reducing agent, for each experiment.[3] |
| Cellular autofluorescence | Image cells before the click reaction to determine the level of endogenous autofluorescence. If necessary, use a dye with a longer wavelength (red or far-red) to minimize autofluorescence. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with the incorporation of the nucleoside, the click reaction itself, or the detection method.
Table 2: Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient incorporation of this compound | Optimize the concentration of this compound and the incubation time. Ensure that the cells are actively dividing or undergoing DNA synthesis during the labeling period. |
| Oxidation of the Cu(I) catalyst | The click reaction requires Cu(I). Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is present to maintain copper in its +1 oxidation state.[4] Work under anaerobic conditions (e.g., degas solutions) to minimize oxidation.[4] |
| Suboptimal click reaction conditions | Optimize the concentrations of the copper catalyst, ligand, and azide probe. Ensure all components are properly mixed. The reaction is typically fast and can be completed in 15-60 minutes at room temperature.[5][6] |
| Degradation of reagents | Store this compound and azide probes as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. |
| Inefficient cell permeabilization | If performing intracellular labeling, ensure that the cell membrane is adequately permeabilized (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to enter the cell. |
Experimental Protocols
Protocol 1: Metabolic Labeling of DNA Damage using this compound
This protocol describes a general workflow for inducing DNA damage, labeling the repair sites with this compound, and detecting the incorporated nucleoside via click chemistry.
Materials:
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail:
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and DNA Damage Induction:
-
Culture cells to the desired confluency.
-
Induce DNA damage by treating the cells with a DNA damaging agent at a predetermined concentration and duration.
-
Wash the cells with fresh medium to remove the damaging agent.
-
-
Metabolic Labeling:
-
Incubate the cells with medium containing 10-20 µM this compound for a period that allows for DNA repair synthesis (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail for a 1 mL reaction may contain:
-
1-5 µM fluorescent azide probe
-
100 µM CuSO₄
-
500 µM THPTA
-
5 mM sodium ascorbate
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
Caption: Experimental workflow for DNA damage labeling.
Caption: DNA damage response and detection pathway.
References
Technical Support Center: 6-O-Propynyl-2'-deoxyguanosine Experiments
Welcome to the technical support center for 6-O-Propynyl-2'-deoxyguanosine (PdG) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this alkyne-modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PdG) and what are its primary applications?
A1: this compound is a modified nucleoside where a propargyl group is attached to the O6 position of deoxyguanosine. This modification introduces a terminal alkyne, making it a valuable tool for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its primary applications include the labeling and detection of DNA, the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes, and the study of DNA-protein interactions.[1][2]
Q2: What are the recommended storage and handling conditions for PdG?
A2: Proper storage is crucial to maintain the integrity of PdG. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for up to 24 months.[3] Stock solutions, typically prepared in DMSO or methanol, should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3] For in vivo applications, specific formulations may be required to achieve solubility in aqueous solutions.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of PdG into oligonucleotides and subsequent click chemistry reactions.
Oligonucleotide Synthesis with PdG
Problem 1: Low coupling efficiency of PdG phosphoramidite (B1245037) during solid-phase synthesis.
-
Possible Cause A: Degradation of the phosphoramidite. Phosphoramidites are sensitive to moisture and oxidation.
-
Solution: Ensure the PdG phosphoramidite is stored under anhydrous conditions (e.g., in a desiccator with a drying agent) and under an inert atmosphere (argon or nitrogen). Use fresh anhydrous acetonitrile (B52724) as the solvent.
-
-
Possible Cause B: Inefficient activation.
-
Solution: Optimize the activator used. While standard activators like tetrazole are common, for sterically demanding modified bases, a stronger activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT) might be necessary.[4]
-
-
Possible Cause C: Steric hindrance. The propargyl group can present steric challenges.
-
Solution: Increase the coupling time for the PdG phosphoramidite to allow for complete reaction. A doubling of the standard coupling time is a reasonable starting point.
-
Problem 2: Depurination or side reactions involving the PdG-modified base during synthesis.
-
Possible Cause A: Extended exposure to acidic conditions during detritylation. The glycosidic bond of purines can be labile to acid.
-
Solution: Minimize the detritylation time. Use a milder acid for deblocking, such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758), instead of trichloroacetic acid (TCA).[4]
-
-
Possible Cause B: Instability of the O6-propynyl group to certain reagents.
-
Solution: Ensure that the protecting groups used for other bases and the phosphodiester backbone are compatible with the O6-propynyl moiety. For deprotection, use mild basic conditions. Harsh basic treatments could potentially lead to side reactions.
-
Problem 3: Cleavage of the propynyl (B12738560) group during deprotection.
-
Possible Cause: The O6-propynyl ether linkage may be susceptible to certain deprotection reagents.
-
Solution: Utilize a deprotection strategy that is known to be mild and effective for oligonucleotides containing sensitive modifications. For example, using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) at room temperature for a shorter duration can be less harsh than prolonged heating with ammonium hydroxide alone.
-
Click Chemistry with PdG-labeled Oligonucleotides
Problem 4: Low efficiency of the click reaction between the PdG-labeled oligonucleotide and an azide-containing molecule.
-
Possible Cause A: Inaccessible alkyne group. The propynyl group may be sterically hindered within the DNA duplex or due to secondary structures.
-
Solution: Perform the click reaction under denaturing conditions (e.g., by increasing the temperature or adding a denaturant like formamide) to expose the alkyne group. The inclusion of a flexible linker between the nucleobase and the alkyne can also improve accessibility.[5]
-
-
Possible Cause B: Inefficient copper(I) catalyst. The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Solution: Prepare the catalyst solution fresh. Include a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to maintain copper in its active Cu(I) state. Use a copper-stabilizing ligand, like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to improve catalyst stability and efficiency.
-
-
Possible Cause C: Presence of inhibitors. Components from the oligonucleotide synthesis or purification steps (e.g., dithiothreitol (B142953) (DTT) or other thiols) can inhibit the copper catalyst.
-
Solution: Ensure the PdG-labeled oligonucleotide is thoroughly purified before the click reaction. Desalting or HPLC purification is recommended.[6]
-
Problem 5: Degradation of the DNA during the click reaction.
-
Possible Cause: Copper ions, especially in the presence of a reducing agent, can generate reactive oxygen species that lead to DNA strand scission.
-
Solution: Minimize the reaction time and use the lowest effective concentration of the copper catalyst. The use of copper-stabilizing ligands can also mitigate DNA damage. Ensure the reaction is performed in a well-buffered solution to maintain a stable pH.
-
Purification and Analysis
Problem 6: Difficulty in purifying the PdG-labeled oligonucleotide.
-
Possible Cause: The hydrophobicity of the propynyl group can alter the chromatographic behavior of the oligonucleotide.
-
Solution: Optimize the purification method. For reverse-phase HPLC, a shallower gradient of the organic solvent may be required to achieve good separation.[6] For ion-exchange HPLC, the separation is primarily based on charge, so the effect of the propynyl group should be minimal.[6] Polyacrylamide gel electrophoresis (PAGE) can also be an effective purification method.
-
Problem 7: Ambiguous results in mass spectrometry analysis.
-
Possible Cause: The modified nucleotide can affect the fragmentation pattern or ionization efficiency.
-
Solution: Use a high-resolution mass spectrometer. Compare the experimental mass with the calculated mass of the modified oligonucleotide to confirm its identity.
-
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| PdG Phosphoramidite Coupling | ||
| Coupling Time | 2-5 minutes | May require optimization depending on the synthesizer and other reagents. |
| Activator | ETT or BTT | Recommended over tetrazole for potentially higher efficiency.[4] |
| Click Reaction Components | ||
| PdG-Oligonucleotide | 1-10 µM | |
| Azide-Molecule | 10-100 µM | A 10-fold excess over the oligonucleotide is a good starting point. |
| Copper(II) Sulfate (B86663) | 50-100 µM | |
| Sodium Ascorbate | 500 µM - 1 mM | Should be in excess to keep copper reduced. |
| TBTA Ligand | 100-500 µM | Should be in excess of the copper sulfate concentration. |
| Purification Efficiency | ||
| Desalting | Removes small molecules | Suitable for applications where high purity is not critical.[6] |
| Cartridge Purification | >80% full-length product | Good for removing truncated sequences if the oligonucleotide has a 5'-DMT group.[6] |
| HPLC | >90-95% full-length product | Provides high purity but with potentially lower yields.[6] |
| PAGE | >95% full-length product | Excellent for high purity, especially for longer oligonucleotides. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a PdG-Containing Oligonucleotide
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for PdG incorporation.
-
Reagents: Use high-quality, anhydrous reagents. For the PdG phosphoramidite, use a freshly prepared solution in anhydrous acetonitrile.
-
Synthesis Cycle for PdG:
-
Deblocking: Treat the solid support with 3% DCA in dichloromethane for 60-90 seconds to remove the 5'-DMT protecting group.
-
Coupling: Deliver the PdG phosphoramidite and an activator (e.g., 0.25 M ETT) to the synthesis column and allow to react for 3-5 minutes.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).[4]
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using an appropriate deprotection solution (e.g., AMA at room temperature for 2 hours).
-
Purification: Purify the crude oligonucleotide using HPLC or PAGE.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a stock solution of the PdG-containing oligonucleotide (e.g., 100 µM in nuclease-free water).
-
Prepare a stock solution of the azide-containing molecule (e.g., 1 mM in DMSO).
-
Prepare the following fresh solutions:
-
10 mM Copper(II) sulfate in water.
-
50 mM Sodium ascorbate in water.
-
10 mM TBTA in DMSO.
-
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to the final volume.
-
Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).
-
PdG-oligonucleotide (to a final concentration of 5 µM).
-
Azide-molecule (to a final concentration of 50 µM).
-
TBTA solution (to a final concentration of 250 µM).
-
Copper(II) sulfate solution (to a final concentration of 50 µM).
-
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 1 mM).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the clicked oligonucleotide to remove excess reagents, for example, by ethanol (B145695) precipitation or using a desalting column.
Visualizations
Caption: Workflow for the solid-phase synthesis of a PdG-containing oligonucleotide.
Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Troubleshooting logic for low-yield click reactions with PdG-oligonucleotides.
References
dealing with uneven labeling with 6-O-Propynyl-2'-deoxyguanosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 6-O-Propynyl-2'-deoxyguanosine (PdG) for nucleic acid labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PdG)?
A1: this compound is a modified nucleoside containing a terminal alkyne group.[1][2] This alkyne group allows for a highly specific and efficient covalent reaction with azide-containing molecules through a process called "click chemistry".[3][4] This makes it a valuable tool for labeling and visualizing DNA in various biochemical and cellular studies.[5]
Q2: What are the primary applications of PdG?
A2: PdG is primarily used for the metabolic labeling of DNA. A notable application is the selective staining of mitochondrial DNA (mtDNA), as it shows preferential incorporation into mtDNA over nuclear DNA in certain cell types.[6] This allows for the visualization and quantification of mtDNA replication and dynamics.[6]
Q3: How is PdG detected after incorporation into DNA?
A3: After incorporation into DNA, the alkyne group on PdG is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click reaction".[3][4][7] This reaction covalently attaches an azide-modified reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the PdG-labeled DNA, enabling visualization or affinity purification.
Q4: What are the advantages of using PdG for DNA labeling compared to other methods like EdU?
A4: A key advantage of PdG is its ability to selectively label mitochondrial DNA with reduced background staining from nuclear DNA when compared to other nucleoside analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[6] This selectivity provides a clearer and more accurate representation of mtDNA dynamics.[6]
Troubleshooting Guide: Uneven Labeling with PdG
Uneven labeling, characterized by inconsistent signal intensity within a sample or between replicate experiments, is a common challenge. This guide addresses potential causes and provides solutions.
Problem: Inconsistent or patchy fluorescent signal after click reaction.
This can manifest as:
-
Some cells in a population are brightly labeled while others are dim or unlabeled.
-
Within a single cell, the signal is not uniformly distributed where it is expected (e.g., patchy mitochondrial staining).
-
High variability between experimental replicates.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| 1. Inefficient or Uneven Delivery of PdG | Ensure complete solubilization of PdG. Use the recommended solvent (e.g., DMSO) to prepare a stock solution and then dilute to the final working concentration in culture medium.[1] Vortex thoroughly before adding to cells. For in vivo studies, ensure the formulation is appropriate for administration.[1] |
| 2. Suboptimal Click Reaction Conditions | Use freshly prepared click reaction reagents, especially the copper(I) catalyst solution.[3] Optimize the concentrations of the copper catalyst, ligand (e.g., TBTA), and reducing agent (e.g., sodium ascorbate). Ensure the pH of the reaction buffer is optimal (typically around 7). |
| 3. Cell Health and Metabolic State | Ensure cells are healthy and actively dividing, as PdG incorporation is dependent on DNA replication. Variations in cell cycle state or metabolic activity across the cell population can lead to uneven labeling. Synchronize cell cultures if uniform labeling is critical. |
| 4. Inadequate Reagent Permeabilization | For intracellular click reactions, ensure the cell fixation and permeabilization protocol is effective. Inadequate permeabilization can restrict the entry of click chemistry reagents, leading to a weak or uneven signal. |
| 5. Interfering Substances | The presence of certain molecules in the cellular environment can interfere with the click reaction.[8] For instance, high concentrations of thiols can reduce the efficiency of the copper catalyst.[8] Ensure thorough washing steps after cell fixation and before initiating the click reaction. |
Experimental Workflow for PdG Labeling and Detection
Troubleshooting Logic Diagram for Uneven PdG Labeling
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with PdG
-
Preparation of PdG Stock Solution:
-
Dissolve this compound in sterile DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Store at -20°C or -80°C for long-term storage.[1]
-
-
Cell Seeding:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and culture until they reach the desired confluency (typically 50-70%).
-
-
Metabolic Labeling:
-
Warm the complete culture medium to 37°C.
-
Add the PdG stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the PdG-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) under standard culture conditions.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
Note: This protocol is a general guideline. Optimal concentrations and incubation times may vary depending on the cell type and experimental setup.
-
Cell Fixation and Permeabilization:
-
After metabolic labeling, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use.
-
For a 100 µL reaction, combine the following in order:
-
85 µL of PBS
-
2 µL of azide-fluorophore stock solution (e.g., 1 mM stock for a final concentration of 20 µM)
-
10 µL of a 10X stock of a copper(I) protectant ligand (e.g., 10 mM TBTA)
-
2 µL of a 50 mM copper(II) sulfate (B86663) solution
-
1 µL of a 1 M sodium ascorbate (B8700270) solution (freshly prepared)
-
-
Vortex the cocktail gently.
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain for other cellular components (e.g., DAPI for the nucleus).
-
Mount the coverslip and image using an appropriate fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| PdG Stock Solution Concentration | 10 mM in DMSO | Ensure complete dissolution. |
| PdG Working Concentration | 1 - 10 µM | Optimize for your cell line and experiment. |
| Labeling Incubation Time | 1 - 24 hours | Longer times may increase signal but could also affect cell viability. |
| Azide-Fluorophore Concentration | 2 - 50 µM | Higher concentrations can increase background. |
| Copper (II) Sulfate Concentration | 100 µM - 1 mM | Higher concentrations can be cytotoxic in live-cell applications. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess of the copper concentration. |
| TBTA Ligand Concentration | 100 µM - 500 µM | Protects copper(I) from oxidation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genelink.com [genelink.com]
- 4. idtdna.com [idtdna.com]
- 5. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 6. Selective mitochondrial DNA staining: PdG - News Blog - Jena Bioscience [jenabioscience.com]
- 7. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Catalyzed Click Reactions and Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing copper-catalyzed click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell viability during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst in click reactions toxic to cells?
A1: The cytotoxicity of copper(I) catalysts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions is primarily attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions with molecular oxygen.[1][2] These ROS can lead to oxidative damage of vital cellular components such as lipids, proteins, and nucleic acids, ultimately compromising cell viability.[1][3] Additionally, copper ions can disrupt cellular metabolism and homeostasis.[2][4]
Q2: What is the role of a ligand in reducing copper-induced cytotoxicity?
A2: Ligands play a crucial role in mitigating the toxic effects of copper catalysts in several ways.[5] They stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive and more toxic Cu(II) state.[5] By chelating the copper ion, ligands can also prevent its unwanted interaction with cellular components and reduce the generation of ROS.[5][6] Furthermore, certain ligands can accelerate the rate of the click reaction, allowing for the use of lower, less toxic copper concentrations and shorter reaction times.[5][7]
Q3: What are some commonly used ligands to improve cell viability in copper-catalyzed click reactions?
A3: Several water-soluble ligands have been developed to enhance the biocompatibility of CuAAC reactions. Some of the most effective and widely used ligands include:
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand known to accelerate the reaction and protect cells from oxidative damage.[6]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand that can further enhance reaction rates and reduce cytotoxicity.[5]
-
Histidine: The amino acid L-histidine has been shown to be an effective ligand for CuAAC in living cells, demonstrating low toxicity.[4]
Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell applications?
A4: Yes, to circumvent the issue of copper cytotoxicity, copper-free click chemistry methods have been developed. The most prominent is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8] SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst, making it inherently more biocompatible for live-cell and in vivo imaging.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High cell death observed after click reaction. | 1. High Copper Concentration: The concentration of the copper catalyst is too high, leading to significant cytotoxicity.[10] 2. Inadequate Ligand Protection: The ligand concentration is insufficient to effectively chelate the copper ions, or an inappropriate ligand is being used.[5] 3. Prolonged Exposure: The incubation time for the click reaction is too long, increasing the duration of cellular exposure to the catalyst.[11] 4. Oxidative Stress: The reaction conditions are promoting the generation of reactive oxygen species (ROS).[6] | 1. Optimize Copper Concentration: Titrate the copper concentration to the lowest effective level. Concentrations as low as 20-50 µM have been used successfully in the presence of appropriate ligands.[10] 2. Optimize Ligand-to-Copper Ratio: Increase the molar ratio of the ligand to copper. Ratios of 5:1 (ligand:copper) are often effective.[6] Ensure you are using a water-soluble and cell-compatible ligand like THPTA or BTTAA.[5] 3. Minimize Reaction Time: Optimize the reaction kinetics to reduce the incubation time. This can be achieved by using a more efficient ligand or slightly increasing the concentration of reactants (azide and alkyne).[11] 4. Include Scavengers: Add ROS scavengers like aminoguanidine (B1677879) to the reaction mixture.[6] Ensure the use of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state and minimize oxidative side reactions.[5] |
| Low click labeling efficiency in live cells. | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.[5] 2. Low Reagent Concentrations: The concentrations of the azide (B81097) or alkyne probes are too low for efficient reaction kinetics. 3. Ligand Interference: While protective, some ligands at very high concentrations might slightly reduce the reaction rate.[7] 4. Intracellular Environment: In intracellular labeling experiments, biothiols like glutathione (B108866) can deactivate the copper catalyst.[7][12] | 1. Use a Fresh Reducing Agent: Always prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before the experiment.[11] 2. Optimize Probe Concentration: Increase the concentration of your azide or alkyne labeling reagent. 3. Optimize Ligand Concentration: While ensuring a sufficient protective ratio, avoid excessively high ligand concentrations that might impede the reaction. Refer to established protocols for optimal ratios. 4. Increase Catalyst Concentration (with caution): If performing intracellular labeling, a slightly higher but still non-toxic concentration of the copper/ligand complex may be necessary to overcome deactivation by intracellular components.[12] Consider cell-penetrating ligands to improve intracellular catalyst delivery.[7] |
| Inconsistent results between experiments. | 1. Reagent Stability: Stock solutions of the copper catalyst, ligand, or reducing agent may have degraded over time. 2. Cell Health Variability: The physiological state of the cells can influence their susceptibility to copper toxicity and the efficiency of metabolic labeling. 3. Variations in Protocol Execution: Minor differences in incubation times, temperatures, or washing steps can lead to variability. | 1. Prepare Fresh Reagents: Prepare fresh stock solutions of the reducing agent for each experiment. Store other reagents appropriately and avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Ensure cells are healthy before starting the experiment. 3. Maintain a Strict Protocol: Adhere to a standardized and detailed experimental protocol to ensure reproducibility. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the impact of copper and ligands on cell viability.
Table 1: Effect of Copper Concentration and Ligand on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration | Ligand | Ligand:Copper Ratio | Cell Viability (%) | Reference |
| HUVEC | 100 µM | None | 0:1 | Significantly Decreased | [7] |
| HUVEC | 100 µM | Ligand 1 (BTTAA derivative) | 2:1 | Slightly Decreased | [7] |
| OVCAR5 | 100 µM | None | 0:1 | Decreased | [7] |
| OVCAR5 | 100 µM | Ligand 1 (BTTAA derivative) | 2:1 | Slightly Decreased | [7] |
| Various | 50 µM | None | 0:1 | Decreased | [6] |
| Various | 50 µM | THPTA | 5:1 | Preserved | [6] |
| OVCAR5 | 163 µM | Cell-penetrating ligand | ~0.4:1 (intracellular) | 75% | [12] |
Table 2: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Typical Concentration Range | Notes | Reference |
| Copper (CuSO₄) | 20 - 100 µM | Higher end may require more protective ligand. | [7][10] |
| Ligand (e.g., THPTA) | 100 - 500 µM | A 5:1 ligand to copper ratio is a good starting point. | [6] |
| Sodium Ascorbate | 500 µM - 2.5 mM | Should be prepared fresh. | [6][7] |
| Azide/Alkyne Probe | 10 - 100 µM | Dependent on the specific probe and experimental goals. | |
| Aminoguanidine | 1 mM | Optional, to scavenge reactive byproducts. | [6] |
Experimental Protocols
Protocol 1: Assessing Copper Catalyst Cytotoxicity using an MTT Assay
This protocol provides a general framework for evaluating the cytotoxicity of your copper catalyst cocktail.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere and grow for 24 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO₄ in sterile water.
-
Prepare a stock solution of your chosen ligand (e.g., THPTA) in sterile water.
-
Prepare a fresh stock solution of sodium ascorbate in sterile water immediately before use.
-
-
Treatment:
-
Prepare your click reaction cocktails by combining CuSO₄ and the ligand at various molar ratios (e.g., 1:0, 1:2, 1:5) in serum-free cell culture medium.
-
Add the freshly prepared sodium ascorbate to the desired final concentration.
-
Include control groups: untreated cells (vehicle control) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the culture medium from the cells and replace it with the prepared treatment media.
-
Incubate for your intended reaction time (e.g., 10-60 minutes) at 37°C.
-
-
MTT Assay:
-
After the incubation period, remove the treatment media and wash the cells gently with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: General Workflow for Live-Cell Surface Labeling using CuAAC
This protocol outlines a typical procedure for labeling cell-surface biomolecules.
-
Metabolic Labeling (if applicable): If you are labeling metabolically incorporated reporters (e.g., azido-sugars), incubate your cells with the azide- or alkyne-modified metabolic precursor for 24-48 hours.
-
Cell Preparation: Gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any unincorporated precursor.
-
Preparation of Click Reaction Cocktail:
-
In a sterile tube, prepare the click reaction cocktail in serum-free medium.
-
First, add the ligand to the medium, followed by the CuSO₄ solution to form the copper-ligand complex.
-
Add your alkyne- or azide-functionalized detection probe (e.g., a fluorescent dye).
-
Finally, add freshly prepared sodium ascorbate to initiate the catalytic cycle.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the complete click reaction cocktail.
-
Incubate the cells for the optimized reaction time (typically 5-30 minutes) at 37°C or room temperature, protected from light if using a fluorescent probe.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
Add fresh culture medium.
-
Proceed with your downstream analysis, such as fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: Pathway of copper-induced cell toxicity.
Caption: A logical workflow for troubleshooting cytotoxicity.
Caption: Standard workflow for live-cell click labeling.
References
- 1. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Cellular copper distribution: a mechanistic systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: 6-O-Propynyl-2'-deoxyguanosine (6-O-PdG) vs. EdU for Cell Proliferation Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, protocols, and unique advantages of two key click chemistry-based reagents for monitoring DNA synthesis.
In the dynamic field of cell biology and drug discovery, accurately measuring cell proliferation is paramount. For years, the incorporation of nucleoside analogs has been a cornerstone of these assays. While 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has become a widely adopted tool, offering a streamlined alternative to the traditional BrdU method, a lesser-known contender, 6-O-Propynyl-2'-deoxyguanosine (6-O-PdG), presents unique capabilities, particularly in the realm of mitochondrial DNA (mtDNA) synthesis. This guide provides an objective comparison of these two alkyne-modified nucleosides, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: 6-O-PdG vs. EdU
| Feature | This compound (6-O-PdG) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Primary Application | Monitoring DNA synthesis, with high selectivity for mitochondrial DNA | Monitoring global DNA synthesis (nuclear and mitochondrial) |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" |
| Key Advantage | Selective labeling of mitochondrial DNA, lower cytotoxicity reported in specific contexts | Well-established, high incorporation rate in nuclear DNA, extensive literature and commercial kits available |
| Potential Drawbacks | Lower incorporation efficiency in nuclear DNA compared to EdU, less commercial availability and established protocols for general proliferation | Can induce cytotoxicity and DNA damage, particularly at higher concentrations and with long-term exposure. Lacks selectivity for mtDNA. |
Performance Deep Dive: Efficacy, Selectivity, and Cytotoxicity
The choice between 6-O-PdG and EdU hinges on the specific biological question being addressed. While EdU provides a robust signal for overall DNA replication, 6-O-PdG offers a more nuanced view, with a remarkable preference for mtDNA.
A key study by De Wit et al. (2019) provides the most direct comparison of these two molecules. In this research, 6-O-PdG (referred to as analog A3) was shown to be a substrate for human DNA polymerase γ, the enzyme responsible for replicating mitochondrial DNA. This enzymatic preference translates to a distinct experimental outcome: when used to label HeLaP4 cells, 6-O-PdG incorporation resulted in a clear, almost exclusive mitochondrial staining pattern. In stark contrast, EdU labeling led to intense staining of the nucleus, which can obscure the mitochondrial signal.[1]
This selectivity makes 6-O-PdG a powerful tool for studying mitochondrial biogenesis, a process implicated in a wide range of physiological and pathological conditions, from metabolic disorders to neurodegenerative diseases.
In terms of cytotoxicity, the same study suggests that 6-O-PdG exhibits a more favorable profile than EdU in certain contexts.[1] While EdU is known to cause cell cycle arrest and DNA damage at elevated concentrations, the propargylated purine (B94841) deoxynucleosides, including 6-O-PdG, were reported to have lower cytotoxic effects.[1][2]
Quantitative Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) |
| 6-O-PdG (Analog A3) | CEM | >100 |
| EdU | Various | Cell-type dependent, toxicity observed at >5-10 µM in some studies |
CC50 values for 6-O-PdG are from Venkatesham et al. (2019). EdU toxicity data is a summary from multiple sources, as it varies significantly with cell type and experimental conditions.
It is crucial to note that the cytotoxicity of any nucleoside analog can be cell-type specific and dependent on the concentration and duration of exposure. Therefore, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line and experimental setup.
Experimental Corner: Protocols and Workflows
The fundamental workflow for both 6-O-PdG and EdU is based on the highly efficient and bioorthogonal "click" reaction. This involves two main steps: the incorporation of the alkyne-modified nucleoside into newly synthesized DNA, followed by the copper-catalyzed covalent ligation of a fluorescently labeled azide (B81097) for detection.
Experimental Workflow for Cell Proliferation Assays
Caption: General workflow for cell proliferation assays using alkyne-modified nucleosides.
Detailed Protocol for Mitochondrial DNA Labeling with 6-O-PdG
This protocol is adapted from the methodology described by De Wit et al. (2019).[3][4]
-
Cell Culture and Labeling:
-
Plate HeLaP4 cells on coverslips in a suitable multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Incubate the cells with 10 µM 6-O-PdG in the culture medium for 7 hours. Note: The optimal concentration and incubation time should be determined for each cell type.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 594 azide)
-
Copper (II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
For co-localization studies, perform immunostaining for a mitochondrial marker (e.g., cytochrome c) according to standard protocols.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, acquiring Z-stacks to cover the entire cell volume.
-
Standard Protocol for General Cell Proliferation with EdU
A plethora of commercial kits and detailed protocols are available for EdU-based cell proliferation assays. The following is a general outline.
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Add EdU to the culture medium at a final concentration of 10 µM (this may need optimization).
-
Incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells).
-
-
Fixation and Permeabilization:
-
Harvest and wash the cells.
-
Fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize with a detergent-based buffer.
-
-
Click Reaction:
-
Incubate the cells with a click reaction cocktail containing a fluorescent azide, copper sulfate, and a reducing agent for 30 minutes.
-
-
Analysis:
-
Wash the cells.
-
Analyze the fluorescent signal using flow cytometry or fluorescence microscopy. For microscopy, cells can be counterstained with a nuclear dye.
-
Mechanism of Action: A Tale of Two Analogs
Both 6-O-PdG and EdU are nucleoside analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key to their detection lies in the alkyne group, a terminal triple bond that is not naturally present in biological systems. This alkyne moiety serves as a chemical handle for the subsequent click reaction.
Caption: Mechanism of action for alkyne-modified nucleoside-based cell proliferation assays.
The difference in their performance lies in their molecular structure and how they are recognized by cellular machinery. EdU, a thymidine (B127349) analog, is readily incorporated into nuclear DNA by cellular polymerases. In contrast, 6-O-PdG, a deoxyguanosine analog, shows a preference for mitochondrial DNA polymerase γ, leading to its selective accumulation in mitochondria.
Conclusion: Making the Right Choice for Your Research
Both this compound and EdU are valuable tools for studying cell proliferation and DNA synthesis. The choice between them is not about which is universally "better," but which is more appropriate for the specific research question.
-
For general cell proliferation studies , where the goal is to quantify the overall percentage of dividing cells in a population, EdU remains the go-to reagent . Its high incorporation rate, robust signal, and the wide availability of optimized commercial kits make it a reliable and convenient choice.
-
For studies focused on mitochondrial biogenesis, mtDNA replication, or cellular metabolism , 6-O-PdG offers a unique and powerful advantage . Its ability to selectively label mitochondrial DNA with minimal nuclear background provides a clearer window into these specific processes. The reported lower cytotoxicity is an additional benefit, particularly for longer-term experiments or with sensitive cell lines.
As research continues to delve deeper into the intricate processes of cellular life, the availability of specialized tools like 6-O-PdG will undoubtedly open up new avenues of investigation, allowing for a more detailed and nuanced understanding of the roles of different cellular compartments in health and disease. Researchers are encouraged to consider the specific demands of their experimental system when selecting the most appropriate tool for measuring the fundamental process of DNA synthesis.
References
- 1. Selective mitochondrial DNA staining: PdG - News Blog - Jena Bioscience [jenabioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Design of reverse transcriptase-specific nucleosides to visualize early steps of HIV-1 replication by click labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 6-O-Propynyl-2'-deoxyguanosine and BrdU for DNA Synthesis Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring DNA replication.
The accurate measurement of DNA synthesis is fundamental to a wide range of research areas, from cancer biology and toxicology to developmental biology and drug discovery. For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the gold standard for identifying cells undergoing DNA replication. However, the emergence of newer techniques, particularly those based on "click chemistry" with alkyne-modified nucleosides like 6-O-Propynyl-2'-deoxyguanosine (6-O-P-dG), offers significant advantages in terms of sensitivity, speed, and experimental flexibility. This guide provides an in-depth, objective comparison of these two methods, supported by experimental principles, to aid researchers in making an informed decision for their specific needs.
At a Glance: 6-O-P-dG vs. BrdU
| Feature | This compound (via Click Chemistry) | 5-Bromo-2'-deoxyuridine (BrdU) (via Immunodetection) |
| Principle of Detection | Copper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry")[1][2] | Antibody-based detection of incorporated BrdU[3] |
| DNA Denaturation Required | No[4][5] | Yes (acid, heat, or DNase treatment)[4][6][7] |
| Procedure Time | Shorter (approx. 2-3 hours post-labeling)[4] | Longer (can require overnight antibody incubations)[3][4] |
| Sensitivity | High[8][9] | Good, but can be limited by antibody access[4][10] |
| Multiplexing Compatibility | Excellent; compatible with antibody staining and other fluorescent probes[4][9] | Poor; harsh denaturation can destroy epitopes for other antibodies[4][7][9] |
| Toxicity | Generally lower, though high concentrations can be cytotoxic | Known to have cytotoxic and genotoxic effects, can influence cell cycle[11][12][13][14] |
| In Vivo Applications | Yes | Yes[15] |
| Preservation of Morphology | Excellent[5] | Can be compromised by harsh denaturation steps[5] |
How They Work: A Mechanistic Overview
BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3] To detect the incorporated BrdU, the DNA must be denatured using harsh methods like acid or heat treatment to expose the BrdU epitopes for antibody binding.[4][6][7] This denaturation step is a major drawback as it can alter cellular morphology and destroy protein epitopes, limiting the ability to perform multiplex staining.[4][7][9]
In contrast, this compound, and the more extensively documented 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are nucleoside analogs containing a terminal alkyne group.[16][17] Like BrdU, they are incorporated into replicating DNA. However, their detection relies on a highly specific and bioorthogonal copper(I)-catalyzed "click" reaction with a fluorescently labeled azide (B81097).[1][2] This reaction is rapid, occurs under mild conditions, and does not require DNA denaturation.[4][5] The small size of the fluorescent azide allows for easy access to the incorporated alkyne group within the DNA helix.[8]
Experimental Workflows
The following diagrams illustrate the key steps involved in DNA synthesis analysis using both 6-O-P-dG (or other alkyne-modified nucleosides) and BrdU.
Caption: Comparative experimental workflows for DNA synthesis detection.
Signaling and Detection Pathways
The fundamental difference in the detection mechanism is a key determinant of the advantages offered by the click chemistry-based approach.
Caption: Detection principles of 6-O-P-dG and BrdU.
Detailed Experimental Protocols
This compound (or EdU) Click Chemistry Protocol (General)
This protocol is based on the principles of the EdU click chemistry assay, which is directly applicable to 6-O-P-dG.
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add 6-O-P-dG or EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly proliferating cells).
-
-
Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[3]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a saponin-based buffer or 0.5% Triton X-100 in PBS for 20 minutes.[3][18]
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper sulfate (B86663) (CuSO₄), and a reducing agent (e.g., ascorbic acid) in a buffer.[1][2]
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[18]
-
-
Washing and Analysis:
-
Wash the cells once with PBS.
-
If desired, proceed with staining for other cellular markers (e.g., antibodies for proteins of interest or a DNA content dye like DAPI).
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
BrdU Immunodetection Protocol (General)
-
Cell Labeling:
-
Culture cells and add BrdU labeling solution to a final concentration of 10 µM.[15]
-
Incubate for the desired duration (e.g., 1-24 hours depending on the cell line).
-
-
Fixation and Permeabilization:
-
DNA Denaturation:
-
Incubate the cells in 1-2 N HCl for 10-60 minutes at room temperature or 37°C.[3][15] This step is critical and may require optimization.
-
Neutralize the acid by washing with a buffer such as 0.1 M sodium borate (B1201080) buffer (pH 8.5) or PBS.[15]
-
-
Immunostaining:
-
Washing and Analysis:
-
Wash the cells to remove unbound secondary antibody.
-
Counterstain with a DNA dye if desired.
-
Analyze by fluorescence microscopy or flow cytometry.
-
Conclusion and Recommendations
For most applications, the use of alkyne-modified nucleosides like this compound with click chemistry detection offers a superior alternative to the traditional BrdU method. The milder reaction conditions, shorter protocol time, and, most importantly, the compatibility with multiplexing make it a more powerful and versatile tool for modern cell biology research.[4][8] The preservation of cellular integrity and antigenicity allows for the simultaneous analysis of DNA synthesis with other cellular events, providing a more comprehensive understanding of the biological system under investigation.
While BrdU remains a valid and widely published method, researchers should be aware of its limitations, particularly the harsh DNA denaturation step and its potential for cytotoxicity.[7][11][12] For new studies, especially those involving co-localization with other markers or requiring high-quality morphological data, the click chemistry-based approach is highly recommended.
References
- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell proliferation method: click chemistry based on BrdU coupling for multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 18. salic.med.harvard.edu [salic.med.harvard.edu]
Validating the Incorporation of 6-O-Propynyl-2'-deoxyguanosine: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification and quantification of modified nucleosides within DNA is paramount. This guide provides a comprehensive comparison of mass spectrometry-based validation of 6-O-Propynyl-2'-deoxyguanosine (6-O-P-dG) incorporation against alternative methods, supported by experimental data and detailed protocols.
The propynyl (B12738560) group on 6-O-P-dG serves as a valuable chemical handle for "click chemistry," a bioorthogonal reaction that allows for the selective attachment of reporter molecules.[1] This makes 6-O-P-dG a powerful tool in various research applications, including the study of DNA replication, repair, and the development of targeted therapeutics. Validating its successful incorporation into DNA is a critical first step for the reliability of these downstream applications.
Mass Spectrometry: The Gold Standard for Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the definitive validation and quantification of modified nucleosides like 6-O-P-dG.[2] Its high sensitivity and specificity allow for the unambiguous identification and precise measurement of the incorporated nucleoside, even at low abundance.[3] The technique's ability to provide structural information through fragmentation patterns further solidifies its role as a gold standard.[4]
Experimental Workflow for LC-MS/MS Validation
The general workflow for validating 6-O-P-dG incorporation by LC-MS/MS involves several key steps, from sample preparation to data analysis.
Comparison of Validation Methods
While LC-MS/MS is a powerful tool, other methods have historically been used for the detection of DNA adducts. The most notable alternative is the ³²P-postlabeling assay. The following table provides a comparative overview of these techniques.
| Feature | LC-MS/MS | ³²P-Postlabeling |
| Principle | Separation by chromatography, detection by mass-to-charge ratio and fragmentation.[2] | Enzymatic digestion, enrichment of adducted nucleotides, radiolabeling, and separation by TLC.[5][6] |
| Sensitivity | High (low femtomole to attomole range).[7] | Extremely high (capable of detecting 1 adduct in 10⁹–10¹⁰ nucleotides).[5][6] |
| Specificity | Very high; provides structural confirmation.[4] | Lacks structural information for positive identification of unknown adducts.[4] |
| Quantification | Highly quantitative, especially with the use of stable isotope-labeled internal standards.[8] | Semi-quantitative; lacks internal standards for precise quantification.[4] |
| Sample Throughput | Relatively high with modern autosamplers. | Low and labor-intensive. |
| Safety | Requires handling of organic solvents. | Involves the use of radioactive isotopes (³²P).[4] |
| Instrumentation | Requires access to a sophisticated and expensive LC-MS/MS system. | Requires standard molecular biology laboratory equipment and a phosphorimager. |
Experimental Protocols
LC-MS/MS Protocol for 6-O-P-dG Quantification
This protocol is adapted from established methods for the analysis of modified nucleosides.[9][10]
-
Genomic DNA Extraction: Isolate genomic DNA from cells or tissues treated with 6-O-P-dG using a standard DNA extraction kit.
-
Enzymatic Digestion:
-
To 10 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours to digest the DNA into individual nucleosides.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) and then with water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides with methanol.
-
Dry the eluate under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole or High-Resolution MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for 6-O-P-dG. The exact m/z values will need to be determined by infusion of a 6-O-P-dG standard.
-
Data Analysis: Quantify the amount of 6-O-P-dG by comparing the peak area to a standard curve generated with known concentrations of a 6-O-P-dG standard. For absolute quantification, the use of a stable isotope-labeled 6-O-P-dG internal standard is recommended.[8]
-
-
³²P-Postlabeling Assay (for comparison)
This is a generalized protocol for the detection of DNA adducts.[5][6]
-
DNA Digestion: Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify based on the radioactivity of the spots.
Conclusion
The validation of this compound incorporation is a critical step in harnessing its potential in molecular biology and drug development. While ³²P-postlabeling offers exceptional sensitivity, LC-MS/MS provides a superior combination of sensitivity, specificity, and quantitative accuracy, making it the method of choice for rigorous validation.[4] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methodology for their specific research needs.
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
6-O-Propynyl-2'-deoxyguanosine: A Superior Tool for Bioorthogonal DNA Labeling
A detailed comparison of 6-O-Propynyl-2'-deoxyguanosine with other guanosine (B1672433) analogs, providing researchers, scientists, and drug development professionals with a comprehensive guide to its advantages in nucleic acid research.
In the realm of molecular biology and drug development, the ability to specifically label and track DNA is paramount. This has led to the development of various modified nucleosides, each with unique properties and applications. Among these, this compound has emerged as a powerful tool for the bioorthogonal labeling of DNA through click chemistry. This guide provides an objective comparison of this compound with other key guanosine analogs, namely the oxidative damage marker 8-oxo-2'-deoxyguanosine and the therapeutic agent 6-thioguanine (B1684491), supported by experimental data and detailed protocols.
Unveiling the Primary Advantage: Bioorthogonal Reactivity
The principal advantage of this compound lies in its terminal alkyne group, which allows for a highly specific and efficient covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction enables the precise attachment of a wide array of reporter molecules, such as fluorophores, biotin, or affinity tags, to DNA for visualization and purification purposes.
Key Advantages of this compound in Click Chemistry:
-
High Specificity: The alkyne group is chemically inert within the cellular environment, ensuring that the labeling reaction only occurs with the intended azide-tagged partner.
-
Biocompatibility: The click chemistry reaction can be performed under mild, aqueous conditions, making it suitable for use in complex biological systems, including living cells.
-
High Efficiency and Speed: The CuAAC reaction is known for its rapid kinetics and high yields, allowing for sensitive detection of labeled DNA.
-
Versatility: The modular nature of click chemistry allows for the attachment of a diverse range of functional molecules to DNA, facilitating a wide variety of downstream applications.
Comparative Analysis of Guanosine Analogs
While 8-oxo-2'-deoxyguanosine and 6-thioguanine are important guanosine analogs, their applications and mechanisms of action differ fundamentally from that of this compound. Therefore, a direct performance comparison for a single application is not appropriate. Instead, this guide presents a comparative overview of their key properties and primary uses.
| Feature | This compound | 8-oxo-2'-deoxyguanosine (8-oxo-dG) | 6-Thioguanine (6-TG) |
| Primary Function | Bioorthogonal chemical reporter for DNA labeling | Biomarker for oxidative DNA damage | Anticancer and immunosuppressive therapeutic agent |
| Mechanism of Action | Incorporation into DNA and subsequent covalent modification via click chemistry | Formation in DNA through oxidative stress, leading to potential mutations if not repaired | Incorporation into DNA and RNA, disrupting cellular processes and inducing cytotoxicity in cancer cells.[1] |
| Key Chemical Feature | Terminal alkyne group for click chemistry | 8-oxo group susceptible to further oxidation and mispairing during replication | Thiol group at the 6-position |
| Detection Method | Covalent attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry | HPLC with electrochemical detection, mass spectrometry, or antibody-based methods | Indirectly through its cytotoxic effects or by analytical methods in metabolic studies |
| Impact on DNA | The propynyl (B12738560) group is a relatively small modification, but its effect on DNA structure and polymerase efficiency requires consideration. | Can cause G to T transversions if not repaired by base excision repair pathways. | Incorporation can lead to DNA strand breaks and inhibition of DNA replication and repair enzymes.[1] |
| Cytotoxicity | Expected to be low at concentrations used for labeling, but comprehensive data is limited. | Not directly cytotoxic, but its accumulation is a marker of cellular stress that can lead to cell death. | High cytotoxicity to rapidly dividing cells, which is the basis of its therapeutic effect. |
Experimental Protocols
Incorporation of this compound into DNA
The incorporation of this compound into DNA is typically achieved by providing its triphosphate form (6-O-propynyl-dGTP) as a substrate for DNA polymerases during in vitro or in-cell DNA synthesis.
Experimental Workflow for DNA Labeling:
Caption: Workflow for metabolic labeling of DNA with this compound and subsequent detection via click chemistry.
Detailed Protocol for Click Chemistry Labeling of Incorporated this compound:
This protocol is adapted from general click chemistry procedures for labeling DNA in fixed cells.
Materials:
-
Cells with incorporated this compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
439 µL of click reaction buffer
-
10 µL of Azide-Fluor 488 stock solution (final concentration will depend on the stock)
-
20 µL of sodium ascorbate stock solution (final concentration 20 mM)
-
1 µL of TBTA stock solution (final concentration 20 µM)
-
10 µL of CuSO₄ stock solution (final concentration 2 mM)
-
Vortex briefly to mix.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium and proceed with fluorescence microscopy.
Polymerase Incorporation Efficiency
Conclusion
This compound stands out as a superior choice for applications requiring the specific and robust labeling of DNA. Its key advantage lies in its bioorthogonal alkyne handle, which enables its use in highly efficient and versatile click chemistry reactions. While other guanosine analogs like 8-oxo-2'-deoxyguanosine and 6-thioguanine are indispensable tools in their respective fields of oxidative stress research and cancer therapy, they lack the chemical functionality for this type of precise, covalent labeling. For researchers seeking to visualize, isolate, or otherwise functionally tag newly synthesized DNA in a specific and minimally perturbative manner, this compound offers a distinct and powerful advantage. The provided protocols and comparative data serve as a valuable resource for the effective implementation of this advanced guanosine analog in a variety of research and development settings.
Signaling Pathway and Experimental Logic Diagrams:
Caption: Metabolic pathway and subsequent bioorthogonal labeling of this compound.
References
Unraveling the Cellular Interactions of 6-O-Propynyl-2'-deoxyguanosine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comparative analysis of 6-O-Propynyl-2'-deoxyguanosine, a nucleoside analog used in click chemistry applications, and its potential for cross-reactivity with cellular processes. Due to a notable scarcity of direct experimental data on the cross-reactivity of this compound, this guide will focus on the known interactions of similar nucleoside analogs and highlight the critical need for further investigation.
Introduction to this compound and its Alternatives
This compound is a modified nucleoside containing an alkyne group, which allows for its detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] This property makes it a valuable tool for labeling and visualizing specific molecular targets in a cellular context. One documented application is in the study of HIV-1 replication, where it was used to visualize early steps of the viral life cycle.[1][2]
In the broader landscape of cellular labeling, particularly for DNA synthesis, the most common alternatives are 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU). EdU, like this compound, utilizes click chemistry for detection, offering a more streamlined and less harsh protocol than the antibody-based detection required for BrdU.[3][4] The detection of BrdU necessitates DNA denaturation, which can compromise the integrity of cellular structures and limit multiplexing possibilities.[5]
The Critical Gap in Cross-Reactivity Data
A thorough review of the scientific literature reveals a significant lack of specific studies investigating the cross-reactivity of this compound with various cellular processes. Key areas where experimental data is absent include:
-
Incorporation into RNA: It is currently unknown whether RNA polymerases can incorporate the triphosphate form of this compound into nascent RNA transcripts. Such off-target incorporation could lead to misinterpretation of labeling experiments and potentially interfere with RNA function.
-
Interaction with DNA Repair Pathways: The introduction of a modified base into DNA can trigger cellular DNA repair mechanisms. There is no available data on whether this compound is recognized and processed by DNA repair enzymes, which could impact cell cycle progression and viability.
-
Metabolic Fate: The intracellular metabolism of this compound, including its phosphorylation to the active triphosphate form and its potential degradation, has not been characterized. Understanding its metabolic pathway is crucial for optimizing labeling protocols and assessing potential cytotoxic effects.
-
Comparative Cytotoxicity and Specificity: Direct, quantitative comparisons of the cytotoxicity and labeling specificity of this compound with EdU and BrdU are not available. Such data is essential for researchers to make informed decisions about the most appropriate labeling reagent for their specific experimental needs.
Insights from Related Nucleoside Analogs
While direct data is lacking, studies on other alkyne-modified and purine (B94841) nucleoside analogs can offer some potential insights and highlight areas for future investigation:
-
Enzymatic Incorporation of Modified Nucleosides: The efficiency of incorporation of modified nucleoside triphosphates by DNA and RNA polymerases is highly dependent on the nature and position of the modification.[6][7][8][9] Studies with other 8-alkyne-modified purines have shown that some DNA polymerases exhibit poor incorporation efficiency.[6] This suggests that the enzymatic incorporation of this compound triphosphate would need to be empirically determined for the specific polymerase and experimental system.
-
Cytotoxicity of Nucleoside Analogs: Nucleoside analogs, including EdU and BrdU, are known to exhibit cytotoxicity, particularly at higher concentrations or with prolonged exposure.[3] EdU has been shown to be more cytotoxic and genotoxic than BrdU in some cell lines.[3][4] Given that this compound is also a modified deoxynucleoside, it is plausible that it may also exert cytotoxic effects, a hypothesis that requires experimental validation.
-
Cellular Responses to Modified Nucleosides: The introduction of modified nucleosides can induce a cellular stress response, including activation of DNA damage checkpoints and cell cycle arrest.[3] The structural perturbation caused by the propynyl (B12738560) group at the O6 position of guanine (B1146940) could potentially be recognized by cellular surveillance mechanisms.
Experimental Protocols for Assessing Cross-Reactivity
To address the current knowledge gap, the following experimental approaches are recommended for researchers considering the use of this compound:
1. In Vitro Polymerase Incorporation Assays:
-
Objective: To determine if DNA and RNA polymerases can incorporate this compound triphosphate (dGTP analog) into nucleic acids.
-
Methodology:
-
Synthesize or obtain this compound triphosphate.
-
Set up in vitro primer extension assays with a known DNA template and a fluorescently labeled primer.
-
Incubate with a DNA polymerase (e.g., Taq, Klenow fragment) and a mixture of dNTPs, including the dGTP analog.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to visualize incorporation.
-
A similar assay can be performed with an RNA polymerase (e.g., T7 RNA polymerase) and a DNA template containing a promoter to assess RNA incorporation.
-
2. Cellular Cytotoxicity Assay:
-
Objective: To determine the concentration-dependent toxicity of this compound in a relevant cell line.
-
Methodology:
-
Culture cells in the presence of a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify the number of viable cells.
-
Calculate the IC50 (half-maximal inhibitory concentration) value to determine the compound's potency.
-
Compare these results with cells treated with EdU and BrdU under identical conditions.
-
3. Analysis of Off-Target Nucleic Acid Labeling:
-
Objective: To determine if this compound is incorporated into RNA in a cellular context.
-
Methodology:
-
Label cells with this compound.
-
Isolate total RNA from the cells.
-
Perform a click reaction on the isolated RNA with an azide-functionalized fluorescent dye or biotin.
-
Analyze the labeled RNA by gel electrophoresis and fluorescence imaging or by streptavidin blotting to detect incorporation.
-
4. DNA Damage Response Assay:
-
Objective: To assess whether the incorporation of this compound into DNA activates the DNA damage response pathway.
-
Methodology:
-
Label cells with this compound.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for key DNA damage response markers, such as phosphorylated H2AX (γH2AX) and 53BP1.
-
Analyze the cells by fluorescence microscopy to quantify the formation of DNA damage foci.
-
Visualizing the Workflow for Cross-Reactivity Assessment
The logical workflow for a comprehensive assessment of this compound's cellular interactions can be visualized as follows:
Caption: Workflow for assessing the cross-reactivity of this compound.
Conclusion and Future Directions
While this compound holds promise as a tool for molecular labeling, the current lack of data on its potential cross-reactivity with cellular processes is a significant limitation. Before its widespread adoption, rigorous characterization of its off-target effects is essential. The experimental protocols outlined in this guide provide a framework for researchers to conduct these necessary validation studies. A comprehensive understanding of its cellular interactions will ultimately enable more reliable and accurate interpretations of experimental data, solidifying its place in the molecular biology toolbox. Researchers are strongly encouraged to perform comparative studies against established alternatives like EdU and BrdU to fully delineate the advantages and limitations of this promising but under-characterized nucleoside analog.
References
- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of an alkyne-modified ATP analog for enzymatic incorporation into RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Nucleosides: Quantitatively Comparing DNA Labeling Efficiency
In the dynamic fields of cell biology, cancer research, and drug development, accurately measuring DNA synthesis is paramount to understanding cellular proliferation, and the effects of various treatments. For decades, researchers have relied on modified nucleosides that are incorporated into newly synthesized DNA, acting as a "tag" for proliferating cells. This guide provides a comprehensive, data-driven comparison of the most commonly used modified nucleosides for DNA labeling, offering researchers and scientists the critical information needed to select the optimal tool for their experimental needs.
This comparison will focus on the quantitative aspects of labeling efficiency, cytotoxicity, and the underlying detection chemistries of prominent nucleoside analogs: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), and 5-vinyl-2'-deoxyuridine (B1214878) (VdU).
Quantitative Comparison of Modified Nucleosides
The choice of a DNA labeling agent is often a trade-off between labeling efficiency and cellular perturbation. The following tables summarize key quantitative data to facilitate an objective comparison.
| Parameter | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) | 5-vinyl-2'-deoxyuridine (VdU) |
| Detection Method | Antibody-based (requires DNA denaturation) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Inverse-electron demand Diels-Alder (IEDDA) reaction (copper-free) |
| Protocol Duration | Long (includes lengthy incubation and denaturation steps) | Short (fast click reaction) | Short (fast click reaction) | Short (fast, copper-free click reaction) |
| Sensitivity | Lower | Higher than BrdU[1] | High, comparable to EdU | High, comparable to EdU |
| Multiplexing Compatibility | Limited (harsh denaturation can destroy epitopes) | Good | Good | Excellent (mild, copper-free conditions preserve cellular components) |
| Nucleoside | Cell Line | IC50 (µM) | Reference |
| BrdU | CHO | 15 | [2] |
| DNA repair-deficient CHO cells | ~0.30–0.63 | [2] | |
| EdU | CHO | 0.088 | [2] |
| HeLa | ~1 | [3] | |
| Jurkat | >100 | [3] | |
| K562 | ~10 | [3] | |
| F-ara-EdU | HeLa | >100 | [3] |
| Jurkat | >100 | [3] | |
| K562 | >100 | [3] |
Signaling Pathways and Detection Chemistries
The detection of modified nucleosides incorporated into DNA relies on specific chemical reactions. The choice of nucleoside dictates the detection chemistry, which in turn impacts the experimental workflow and potential for cellular toxicity.
Experimental Workflows
The experimental workflow for each nucleoside analog differs significantly, primarily in the detection step. EdU and its derivatives offer a more streamlined process compared to the lengthy and harsh requirements of BrdU detection.
Detailed Experimental Protocols
Here, we provide detailed protocols for the key experiments cited in this guide. Note that optimal conditions may vary depending on the cell type and experimental setup.
Protocol 1: EdU Labeling and Detection in Cultured Cells
This protocol is a general guideline for labeling DNA in proliferating cultured cells with EdU and detecting it via a copper-catalyzed click reaction.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail:
-
Click-iT® reaction buffer
-
Copper sulfate (B86663) (CuSO4)
-
Fluorescent azide
-
Reaction buffer additive (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells).
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.
-
Remove the wash buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells once with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: BrdU Labeling and Immunodetection in Cultured Cells
This protocol outlines the steps for labeling proliferating cells with BrdU and detecting it using an antibody-based method.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary anti-BrdU antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period appropriate for your cell type (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Remove the BrdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
DNA Denaturation:
-
Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-BrdU antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips with mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Conclusion
The selection of a modified nucleoside for DNA labeling is a critical decision that can significantly impact the outcome and interpretation of an experiment. While BrdU has been a long-standing tool, the advent of click chemistry-based methods with EdU and its less-toxic analogs, F-ara-EdU and VdU, has provided researchers with more efficient, sensitive, and cell-friendly alternatives.
-
EdU offers a significant improvement over BrdU with a much faster and milder detection protocol, leading to higher sensitivity and better preservation of cellular morphology.
-
F-ara-EdU stands out for its remarkably low cytotoxicity, making it the ideal choice for long-term studies, pulse-chase experiments, and applications where maintaining normal cellular function is paramount.[1]
-
VdU , with its copper-free IEDDA detection chemistry, provides an excellent option for in vivo studies and experiments where the potential toxicity of copper is a concern.
By carefully considering the quantitative data on labeling efficiency and cytotoxicity, alongside the specific requirements of their experimental design, researchers can confidently choose the most appropriate modified nucleoside to accurately and reliably investigate the fascinating process of DNA synthesis.
References
A Comparative Guide to DNA Metabolic Labeling: Assessing the Specificity of 6-O-Propynyl-2'-deoxyguanosine Incorporation
For researchers, scientists, and drug development professionals, the precise tracking of newly synthesized DNA is crucial for understanding cellular processes like proliferation, DNA repair, and viral replication. Metabolic labeling, where a modified nucleoside is incorporated into DNA, has become a cornerstone technique. This guide provides a comparative overview of 6-O-Propynyl-2'-deoxyguanosine, a purine (B94841) analog, and contrasts its use with established pyrimidine (B1678525) analogs, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Introduction to Metabolic DNA Labeling
Metabolic labeling of DNA involves the introduction of a modified nucleoside that can be taken up by cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle. The modification, often a bioorthogonal handle like an alkyne or a halogen, allows for subsequent detection through specific chemical reactions or antibody-based methods. This approach provides a powerful tool to visualize, quantify, and isolate nascent DNA.
This guide focuses on this compound, an alkyne-modified deoxyguanosine analog, and compares its characteristics to the widely used thymidine (B127349) analogs, EdU and BrdU. While direct quantitative comparisons of incorporation specificity across all three compounds are limited in the current literature, this guide synthesizes available data and provides a framework for selecting the appropriate labeling agent for your research needs.
Comparison of DNA Labeling Agents
The choice of a metabolic labeling agent depends on several factors, including the specific biological question, the cell type or organism under investigation, and the desired downstream applications. The following table summarizes key features of this compound, EdU, and BrdU.
| Feature | This compound | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Nucleoside Analog | Purine (Guanosine) | Pyrimidine (Thymidine) | Pyrimidine (Thymidine) |
| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Antibody-based detection |
| DNA Denaturation | Not required | Not required | Required (e.g., HCl, heat, or DNase treatment) |
| Reported Primary Application | Visualizing HIV-1 reverse transcription[1][2][3] | Cell proliferation, DNA synthesis monitoring[4] | Cell proliferation, DNA synthesis monitoring |
| Potential for Specificity | May offer specificity for processes with distinct purine metabolism or for viral polymerases with different substrate specificities than host polymerases. | Generally high specificity for newly synthesized DNA. | Generally high specificity for newly synthesized DNA. |
| Potential Cytotoxicity | Data is limited, but purine analogs can have cytotoxic effects.[5][6][7][8] | Can exhibit cytotoxicity and genotoxicity, particularly at higher concentrations.[9][10] | Can induce mutations and chromosomal aberrations.[9][10] |
| Multiplexing Compatibility | High, due to mild detection conditions. | High, due to mild detection conditions. | Limited, as DNA denaturation can destroy epitopes of other targets. |
Experimental Protocols and Workflows
Detailed methodologies are critical for the successful application of these labeling agents. Below are representative protocols for each.
This compound Labeling and Detection (based on HIV-1 research)
This protocol is adapted from studies focused on visualizing HIV-1 reverse transcription.
Experimental Workflow:
Protocol Details:
-
Cell Culture and Infection: Plate target cells and infect with HIV-1 virus.
-
Labeling: Add this compound to the cell culture medium at a final concentration optimized for the specific cell type and experimental goals. Incubate for the desired duration to allow for incorporation into newly synthesized viral DNA.
-
Fixation and Permeabilization: After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.5% Triton X-100 in PBS) to allow entry of the detection reagents.
-
Click Chemistry Reaction: Prepare a click reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand. Incubate the cells with the reaction cocktail in the dark.
-
Washing and Imaging: Wash the cells thoroughly to remove unreacted reagents and visualize the labeled DNA using fluorescence microscopy.
5-Ethynyl-2'-deoxyuridine (EdU) Labeling and Detection
This is a standard protocol for assessing cell proliferation.
Experimental Workflow:
Protocol Details:
-
Labeling: Add EdU to the cell culture medium at a final concentration of 10-20 µM. The incubation time will depend on the cell cycle length of the cells being studied but is typically 1-2 hours.
-
Fixation and Permeabilization: Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Chemistry Reaction: Incubate the fixed and permeabilized cells with a click reaction cocktail containing a fluorescent azide, a copper(I) catalyst, and a protective ligand for 30 minutes at room temperature, protected from light.
-
Washing and Analysis: Wash the cells and, if desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst. The percentage of EdU-positive cells can then be quantified using fluorescence microscopy or flow cytometry.
5-Bromo-2'-deoxyuridine (BrdU) Labeling and Detection
This is the traditional method for assessing DNA synthesis.
Experimental Workflow:
Protocol Details:
-
Labeling: Add BrdU to the cell culture medium at a final concentration of 10 µM. Incubate for the desired pulse duration.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for EdU.
-
DNA Denaturation: This is a critical step for BrdU detection. Treat the fixed cells with 2N HCl for 30-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU. Neutralize the acid with a buffering solution.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for BrdU. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Washing and Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry.
Specificity Considerations
The primary advantage of this compound lies in its potential for targeted labeling. As a purine analog, its incorporation can be influenced by the specificities of the DNA polymerases involved. In the context of HIV-1, the viral reverse transcriptase may exhibit a different substrate preference compared to host cellular DNA polymerases, potentially allowing for the specific labeling of viral replication intermediates.[1][2][3]
In contrast, EdU and BrdU are thymidine analogs and are generally incorporated by any active cellular DNA polymerase during replication. This makes them excellent markers for overall cell proliferation but may not be suitable for distinguishing between different DNA synthesis events within the same cell (e.g., host vs. viral DNA replication) without additional molecular tools.
Cytotoxicity and Off-Target Effects
A critical consideration for any metabolic labeling agent is its potential impact on cellular health. Both BrdU and EdU have been shown to exhibit some level of cytotoxicity and can induce DNA damage and mutations, especially at higher concentrations or with prolonged exposure.[9][10] The cytotoxic effects of purine analogs are also well-documented in the context of chemotherapy.[5][6][7][8]
Currently, there is limited publicly available data specifically assessing the cytotoxicity and off-target effects of this compound in comparison to EdU and BrdU. Researchers should, therefore, carefully titrate the concentration of any labeling agent to the lowest effective dose and perform appropriate controls to monitor for potential adverse effects on cell viability and function.
Conclusion
This compound presents an intriguing alternative to the more commonly used pyrimidine analogs for metabolic DNA labeling, particularly for applications requiring the specific tracking of DNA synthesis by distinct polymerases, such as in virology. Its detection via click chemistry offers the same advantages of mildness and multiplexing compatibility as EdU.
However, the broader applicability of this compound for general cell proliferation studies and a comprehensive understanding of its specificity and potential toxicity require further investigation. For general-purpose DNA synthesis and cell proliferation assays, EdU remains a robust and sensitive choice with a more streamlined protocol than BrdU. The selection of the optimal DNA labeling agent will ultimately depend on the specific experimental context and the biological questions being addressed. Researchers are encouraged to consult the primary literature and perform pilot experiments to validate the chosen method for their system.
References
- 1. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of polymerase insertion and extension kinetics of a series of O2-alkyldeoxythymidine triphosphates and O4-methyldeoxythymidine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of purine derivatives on the toxicity of pyrazofurin and 6-azauridine towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of purine derivatives on the toxicity of pyrazofurin and 6‐azauridine towards cultured mammalian cells | Semantic Scholar [semanticscholar.org]
- 8. The toxicity of adenine and of purine-analogs to 2,6-diamino-purine-sensitive and -resistant L-strain mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Researcher's Guide to Fluorescent Dyes for 6-O-Propynyl-2'-deoxyguanosine Detection
For researchers, scientists, and drug development professionals, the accurate detection of modified nucleosides is paramount. 6-O-Propynyl-2'-deoxyguanosine (6-O-propynyl-dG) is a key analogue used to probe DNA synthesis and damage. Its detection relies on the robust and specific 'click' reaction with fluorescent azide-modified dyes. This guide provides a comprehensive comparison of commonly used fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
The primary method for detecting 6-O-propynyl-dG is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the modified deoxyguanosine and an azide (B81097) group on a fluorescent reporter dye. The choice of fluorescent dye is critical as it directly impacts the sensitivity, specificity, and photostability of the detection assay.
Comparative Analysis of Fluorescent Dyes
Selecting the appropriate fluorescent dye requires consideration of several key performance metrics. These include the dye's spectral properties (excitation and emission maxima), brightness (a function of extinction coefficient and quantum yield), photostability, and signal-to-noise ratio in biological imaging. Below is a comparative summary of popular fluorescent dyes suitable for 6-O-propynyl-dG detection.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Fluorescein (B123965) | 5-FAM Azide | 494 | 520 | ≥ 60,000[1] | 0.9[2] | Moderate |
| Rhodamine | 5-TAMRA Azide | 544 | 576 | 89,000[2] | 0.1[2] | High[3] |
| 5-ROX Azide | 570 | 601 | 82,000[2] | 0.7[2] | High | |
| Cyanine (B1664457) | Cy3 Azide | 550 | 570 | 150,000 | 0.15 | Moderate |
| Cy5 Azide | 646 | 662 | 250,000 | 0.20 | Low to Moderate[4] | |
| Alexa Fluor | Alexa Fluor 488 Azide | 495 | 519 | 71,000 | 0.92 | Very High[5][6] |
| Alexa Fluor 555 Azide | 555 | 565 | 150,000 | 0.10 | Very High[4][6] | |
| Alexa Fluor 594 Azide | 590 | 617 | 73,000 | 0.66 | Very High | |
| Alexa Fluor 647 Azide | 650 | 668 | 239,000 | 0.33 | Very High[4][6] |
Note: Extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for the free dye in aqueous solution unless otherwise specified.
Key Considerations:
-
Brightness: Alexa Fluor and Cyanine dyes generally exhibit higher extinction coefficients, contributing to brighter signals.
-
Photostability: Alexa Fluor dyes are renowned for their superior photostability compared to traditional dyes like fluorescein and even cyanine dyes, making them ideal for demanding imaging applications such as time-lapse microscopy.[5][6]
-
pH Sensitivity: Fluorescein-based dyes like FAM are pH-sensitive, with their fluorescence decreasing in acidic environments. Rhodamine and Alexa Fluor dyes are generally more stable across a wider pH range.
-
Spectral Overlap: When performing multiplex experiments with multiple fluorophores, it is crucial to select dyes with minimal spectral overlap to avoid bleed-through between channels.
-
Signal-to-Noise Ratio: The signal-to-noise ratio is a critical factor in achieving sensitive detection. Dyes with high brightness and low non-specific binding contribute to a better signal-to-noise ratio. In DNA labeling, positively charged dyes like Cy5 have been observed to produce more intense signals in some contexts.
Signaling Pathway and Experimental Workflow
The detection of 6-O-propynyl-dG is a multi-step process that begins with the incorporation of the modified nucleoside into DNA, followed by the click chemistry reaction with a fluorescent azide, and finally, visualization.
References
- 1. BioActs Official Website [bioacts.com]
- 2. interchim.fr [interchim.fr]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. ovid.com [ovid.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Alkyne-Modified Nucleosides for DNA Synthesis Analysis
In the dynamic fields of cell biology, drug development, and molecular diagnostics, the precise measurement of DNA synthesis is paramount. The advent of alkyne-modified nucleosides, coupled with the efficiency of click chemistry, has revolutionized the detection of nascent DNA, offering a powerful alternative to traditional methods like BrdU incorporation. This guide provides a comprehensive comparison of three prominent alkyne-modified nucleosides: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), 5-carboxyethynyl-2'-deoxyuridine (CEdU), and (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU). We present a detailed analysis of their performance, experimental protocols for their use, and visualizations of the underlying biochemical pathways and experimental workflows.
Performance Comparison of Alkyne-Modified Nucleosides
The choice of an alkyne-modified nucleoside depends on a balance of factors including incorporation efficiency, potential cytotoxicity, and the specific requirements of the experimental system. The following table summarizes the key quantitative performance metrics for EdU, CEdU, and F-ara-EdU.
| Parameter | 5-ethynyl-2'-deoxyuridine (EdU) | 5-carboxyethynyl-2'-deoxyuridine (CEdU) | (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) |
| Incorporation Efficiency | High incorporation efficiency into newly synthesized DNA.[1] | Lower than EdU in many cell types. | Potent and selective for DNA labeling, comparable to EdU. |
| Cytotoxicity | Can be cytotoxic, especially with long-term exposure, potentially leading to cell cycle arrest and apoptosis.[2] | Generally considered to be less toxic than EdU. | Significantly less toxic than EdU and BrdU, making it ideal for long-term studies and in vivo applications.[3] |
| Detection Method | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Readily detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Key Advantages | High labeling efficiency and well-established protocols. | Reduced cytotoxicity compared to EdU. | Minimal impact on genome function and cell viability, suitable for sensitive applications and long-term tracking.[3] |
| Limitations | Potential for cytotoxicity can confound experimental results in long-term studies.[2] | Lower incorporation rate may require higher concentrations or longer incubation times. |
Experimental Protocols
Synthesis of Alkyne-Modified Nucleosides
1. Synthesis of 5-ethynyl-2'-deoxyuridine (EdU)
The synthesis of EdU is often achieved through a Sonogashira coupling reaction.[4]
-
Starting Material: 5-iodo-2'-deoxyuridine.
-
Reagents: Trimethylsilylacetylene (B32187), tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and triethylamine (B128534) in a suitable solvent like DMF.
-
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF.
-
Add tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and triethylamine to the solution.
-
Add trimethylsilylacetylene and stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Deprotect the trimethylsilyl (B98337) group using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Purify the crude product by column chromatography to yield EdU.
-
2. Synthesis of 5-carboxyethynyl-2'-deoxyuridine (CEdU)
A common method for synthesizing CEdU involves the alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine.[5]
-
Starting Material: 5-trifluoromethyl-2'-deoxyuridine.
-
Reagents: A strong base such as sodium hydroxide (B78521) in an aqueous solution.
-
Procedure:
-
Dissolve 5-trifluoromethyl-2'-deoxyuridine in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
After completion, neutralize the reaction mixture with an acid (e.g., HCl).
-
Purify the product by crystallization or chromatography to obtain CEdU.
-
3. Synthesis of (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU)
The synthesis of F-ara-EdU can also be accomplished using a Sonogashira coupling reaction.
-
Starting Material: (2'S)-2'-deoxy-2'-fluoro-5-iodouridine.
-
Reagents: Trimethylsilylacetylene, palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide, and a base (e.g., triethylamine) in a solvent like DMF.
-
Procedure:
-
Combine (2'S)-2'-deoxy-2'-fluoro-5-iodouridine, the palladium catalyst, copper(I) iodide, and the base in the solvent.
-
Add trimethylsilylacetylene to the mixture and stir at room temperature under an inert atmosphere.
-
Once the reaction is complete, remove the solvent.
-
Perform deprotection of the silyl (B83357) group using TBAF in THF.
-
Purify the final product using column chromatography.
-
Metabolic Labeling of Nascent DNA
This protocol describes the general procedure for labeling newly synthesized DNA in cultured cells with alkyne-modified nucleosides.
-
Materials:
-
Alkyne-modified nucleoside (EdU, CEdU, or F-ara-EdU) stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium appropriate for the cell line.
-
Cultured cells.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Add the alkyne-modified nucleoside to the cell culture medium at a final concentration typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type and experimental design.
-
Incubate the cells for the desired labeling period. This can range from a short pulse of 30 minutes to several hours or even days for long-term studies, especially when using the less cytotoxic F-ara-EdU.
-
After the incubation period, wash the cells with PBS to remove any unincorporated nucleoside.
-
Proceed with cell fixation and permeabilization for subsequent detection via click chemistry.
-
Detection of Incorporated Alkyne-Modified Nucleosides via Click Chemistry
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common method for detecting alkyne-modified nucleosides.
-
Materials:
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Click-iT® reaction cocktail:
-
Copper(II) sulfate (B86663) (CuSO4).
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide).
-
Reducing agent (e.g., sodium ascorbate).
-
Reaction buffer (e.g., Tris-buffered saline).
-
-
-
Procedure:
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells once with PBS.
-
Proceed with DNA staining (e.g., DAPI) and imaging.
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is particularly useful for in vivo imaging or when copper-induced cytotoxicity is a concern.[6][7]
-
Materials:
-
Fixative and permeabilization reagents as for CuAAC.
-
A strained alkyne-containing fluorescent probe (e.g., a DBCO-fluorophore).
-
-
Procedure:
-
Follow the same fixation and permeabilization steps as for CuAAC.
-
Prepare a solution of the strained alkyne-fluorophore conjugate in a suitable buffer.
-
Incubate the cells with the strained alkyne solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Proceed with DNA staining and imaging.
-
Visualizing the Process: Pathways and Workflows
To better understand the biological and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of alkyne-modified nucleoside incorporation and detection.
Caption: General experimental workflow for DNA synthesis analysis.
References
- 1. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New synthesis of 5-carboxy-2'-deoxyuridine and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-O-Propynyl-2'-deoxyguanosine: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 6-O-Propynyl-2'-deoxyguanosine, a modified nucleoside analog used in biomedical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not universally available, the known hazards of its parent compound, 2'-deoxyguanosine, and the reactive propargyl group necessitate handling it as a hazardous substance. The primary health hazards are presumed to be:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
The propargyl group, containing a terminal alkyne, can be reactive and may have additional toxicological properties. Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Quantitative Hazard Data Summary
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Oral Toxicity | Harmful if ingested. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular |
| Respiratory Irritation | May cause irritation to the respiratory tract. | Inhalation |
This data is extrapolated from the Safety Data Sheet for the related compound, 2'-Deoxyguanosine, and general knowledge of propargyl compounds.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste requires a multi-step approach involving segregation, decontamination, and compliant disposal.
Experimental Protocol: Waste Segregation and Collection
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, bench paper, and empty vials.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound". Keep the container sealed when not in active use.
-
-
Liquid Waste:
-
Examples: Unused solutions, reaction mixtures, and solvent rinses.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name and approximate concentration.
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass slides.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound". Once the container is three-quarters full, seal it securely.
-
Experimental Protocol: Decontamination of Surfaces and Equipment
-
Surface Decontamination:
-
Procedure: For routine cleaning of benchtops and other surfaces, use a detergent solution followed by a 70% ethanol (B145695) solution. For spills, absorb the material with an inert absorbent and decontaminate the area with a suitable laboratory disinfectant, followed by a detergent and water wash. All cleaning materials should be disposed of as solid hazardous waste.
-
-
Glassware and Reusable Equipment Decontamination:
-
Procedure: Rinse glassware and equipment that have been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this initial rinsate as hazardous liquid waste. Subsequent cleaning with laboratory detergent and water can then be performed.
-
Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a clear logical workflow designed to minimize risk and ensure regulatory compliance.
Caption: Waste disposal workflow for this compound.
Signaling Pathway for Institutional Compliance
Adherence to institutional safety protocols is paramount. The following diagram illustrates the typical communication and action pathway for ensuring compliant disposal.
Personal protective equipment for handling 6-O-Propynyl-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 6-O-Propynyl-2'-deoxyguanosine, a key reagent in biochemical research, particularly in applications involving click chemistry.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Compound Information and Hazard Assessment
This compound is a white to off-white solid nucleoside analog.[3][4] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and Methanol.[3][4] While some suppliers indicate that in small quantities this compound does not meet the criteria for classification as hazardous under European regulations, it is prudent to handle it with care.[5] The structurally related compound, 2'-Deoxyguanosine, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Therefore, a cautious approach to handling is strongly advised.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₄[3][4] |
| Molecular Weight | 305.29 g/mol [3][4] |
| Appearance | White to off-white solid[3][4] |
| Solubility | DMSO, Methanol[3][4] |
| Storage | Store at -20°C[3][4][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound and its solutions.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes.[6] |
| Hand Protection | Nitrile Gloves | Recommended for handling the solid compound and its solutions.[8] When preparing solutions with DMSO, consider double-gloving or using thicker gloves due to DMSO's ability to penetrate skin. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing.[8] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its volatile solvent solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
-
Wear all required PPE as detailed in the table above.
-
To weigh the solid compound, use a microbalance within the fume hood. Handle with care to avoid generating dust.
2. Dissolution:
-
When preparing solutions in DMSO or Methanol, add the solvent to the pre-weighed solid compound slowly.
-
If using DMSO, be aware of its hygroscopic nature and use a fresh, unopened bottle if possible to ensure accurate concentration.[1]
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Experimental Use:
-
All procedures involving the transfer or use of this compound solutions should be performed within the fume hood.
-
Use calibrated micropipettes with filtered tips for accurate and safe liquid handling.
-
Avoid direct contact with skin and eyes at all times.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
Caption: The relationship between compound hazards and the selection of appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. This compound, Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 5. cdn.gentaur.com [cdn.gentaur.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
